JB300
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H45ClFN7O10S |
|---|---|
Molecular Weight |
906.4 g/mol |
IUPAC Name |
4-(3-chloro-2-fluorophenoxy)-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-1-[[6-(1,3-thiazol-2-ylamino)-2-pyridinyl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C43H45ClFN7O10S/c44-29-6-3-8-32(37(29)45)62-27-12-14-43(15-13-27,24-26-4-1-9-33(49-26)50-42-48-18-23-63-42)41(58)47-17-20-60-22-21-59-19-16-46-35(54)25-61-31-7-2-5-28-36(31)40(57)52(39(28)56)30-10-11-34(53)51-38(30)55/h1-9,18,23,27,30H,10-17,19-22,24-25H2,(H,46,54)(H,47,58)(H,48,49,50)(H,51,53,55) |
InChI Key |
LAZHTWDJEQSMOY-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
JB300 PROTAC: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB300 is a potent and highly selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Aurora A kinase.[1][2][3] As a heterobifunctional molecule, this compound functions by inducing the proximity of Aurora A to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.[2] This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.
Core Components and Structure
This compound is comprised of three key chemical moieties: a ligand for the target protein (Aurora A), a linker, and a ligand for the E3 ubiquitin ligase (Cereblon).
-
Aurora A Ligand: this compound utilizes MK-5108, a known inhibitor of Aurora A, to selectively bind to the target kinase.[1][2]
-
E3 Ligase Ligand: The molecule incorporates a derivative of Thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
Linker: A polyethylene (B3416737) glycol (PEG)-based linker, specifically a PEG2 linker, connects the Aurora A ligand and the E3 ligase ligand. The linker's length and composition are crucial for optimizing the formation of a stable ternary complex between Aurora A and Cereblon.[2]
The systematic chemical name for this compound is trans-4-(3-Chloro-2-fluorophenoxy)-N-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)ethoxy)ethoxy)ethyl)-1-((6-(thiazol-2-ylamino)pyridin-2-yl)methyl)cyclohexane-1-carboxamide.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C43H45ClFN7O10S | [2] |
| Molecular Weight | 906.38 g/mol | [2] |
| CAS Number | 3038446-90-8 | [1][2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 20 mM in DMSO | [2] |
| Appearance | Solid | |
| Storage | Store at -20°C | [2] |
Biological Activity
This compound is a highly potent and selective degrader of Aurora A. The key parameters defining its biological activity are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
| Parameter | Value | Cell Line | Reference(s) |
| DC50 | 30 nM | MV4-11 | [1][2] |
| Dmax | 78% | MV4-11 | [2] |
This compound demonstrates high selectivity for Aurora A, with no significant degradation of the closely related Aurora B kinase observed at concentrations up to 10 µM.[2]
Mechanism of Action: Signaling Pathway
The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the targeted degradation of Aurora A. The process can be visualized as a series of interconnected events.
Caption: this compound mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound. Note that these are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: Determination of DC50 and Dmax for Aurora A Degradation
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of this compound in degrading Aurora A in a selected cell line (e.g., MV4-11).
Experimental Workflow:
Caption: Workflow for DC50 and Dmax determination.
Materials:
-
MV4-11 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well or 6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibodies: anti-Aurora A, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Seeding: Seed MV4-11 cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%). Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against Aurora A overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for Aurora A and the loading control.
-
Normalize the Aurora A signal to the loading control signal for each sample.
-
Calculate the percentage of Aurora A remaining relative to the vehicle control.
-
Plot the percentage of remaining Aurora A against the logarithm of the this compound concentration.
-
Determine the DC50 and Dmax values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the three core components. The following is a generalized synthetic scheme.
Synthetic Workflow:
Caption: General synthetic workflow for this compound.
General Procedure:
The synthesis would likely proceed through the formation of an amide bond between a carboxylic acid derivative of one component and an amine-functionalized derivative of another. For instance, a common strategy involves:
-
Functionalization of Components: MK-5108, the PEG2 linker, and Thalidomide would be synthesized with appropriate functional groups for coupling (e.g., a carboxylic acid and an amine).
-
Stepwise Coupling:
-
The linker is first coupled to the Thalidomide derivative.
-
The resulting linker-thalidomide intermediate is then coupled to the MK-5108 derivative.
-
-
Purification and Characterization: The final product, this compound, is purified using techniques such as high-performance liquid chromatography (HPLC). The structure and purity are confirmed by analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Conclusion
This compound is a valuable research tool for studying the biological roles of Aurora A kinase and for the development of novel therapeutics targeting this kinase. Its high potency and selectivity make it a powerful molecule for inducing the targeted degradation of Aurora A. The protocols and data presented in this guide provide a foundation for researchers to utilize and further investigate the properties and applications of this compound.
References
The Discovery and Development of JB300: A Potent and Selective Aurora A Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora A kinase (AURKA) is a critical regulator of mitotic progression and a well-validated therapeutic target in oncology. While traditional small molecule inhibitors have shown promise, they often exhibit limitations, including incomplete target inhibition and the inability to address the non-catalytic scaffolding functions of AURKA. The development of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in targeting such proteins. This technical guide provides a comprehensive overview of the discovery and development of JB300, a highly selective and potent AURKA degrader. We will delve into its mechanism of action, synthesis, and the key experimental data that underscore its therapeutic potential. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.
Introduction to Aurora A Kinase and the Rationale for Targeted Degradation
Aurora A is a serine/threonine kinase that plays a pivotal role in various mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[1] Its overexpression is frequently observed in a wide range of human cancers and is often correlated with poor prognosis.[2] Beyond its catalytic role, AURKA also possesses non-catalytic scaffolding functions, such as the stabilization of oncogenic proteins like N-Myc, which are not addressed by conventional kinase inhibitors.[3][4]
Targeted protein degradation using PROTACs offers a novel therapeutic strategy to overcome the limitations of traditional inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[5][6] This approach not only ablates the target protein, thus inhibiting both its catalytic and non-catalytic functions, but can also offer improved selectivity and a more durable pharmacological effect.[7]
This compound: A PROTAC Targeting Aurora A
This compound is a highly selective and potent Aurora A degrader developed using PROTAC technology. It is a chemical entity designed to induce the rapid and efficient degradation of AURKA within cancer cells.
Molecular Composition
This compound is comprised of three key components connected by a chemical linker:
-
A Warhead: This component is a ligand that specifically binds to the target protein, Aurora A. In the case of this compound, the warhead is derived from MK-5108 , a potent and selective inhibitor of Aurora A kinase.[8][9]
-
An E3 Ligase Ligand: This moiety recruits an E3 ubiquitin ligase. This compound utilizes a derivative of thalidomide , which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[8]
-
A Linker: A flexible polyethylene (B3416737) glycol (PEG) linker connects the warhead and the E3 ligase ligand, providing the optimal spatial orientation for the formation of a productive ternary complex.[10][11]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to both Aurora A kinase and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex (Aurora A-JB300-CRBN).[6][12]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of Aurora A.[13]
-
Proteasomal Degradation: The polyubiquitinated Aurora A is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[5]
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another molecule of Aurora A, thus acting catalytically to induce the degradation of multiple target protein molecules.
This process effectively eliminates Aurora A from the cell, abrogating both its kinase activity and its scaffolding functions.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related Aurora A degraders.
| Compound | Target | Warhead | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| This compound | Aurora A | MK-5108 | Thalidomide | 30 | Not Reported | Not Specified | [8] |
| JB301 | Aurora A | MK-5108 | Thalidomide | ~3 (6h) | ~82 | Leukemic cells | [1] |
| JB170 | Aurora A | Alisertib | Thalidomide | 28 | >90 | MV4-11 | [3] |
-
DC50: The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the discovery and characterization of this compound and other Aurora A degraders.
Synthesis of a Representative MK-5108-based PROTAC
The synthesis of this compound involves the coupling of the MK-5108 warhead to a thalidomide-linker moiety. While the exact, step-by-step synthesis of this compound is proprietary, a general and representative protocol for the synthesis of a similar MK-5108-based PROTAC with a PEG linker and a thalidomide-based E3 ligase ligand is outlined below. This process typically involves standard organic chemistry reactions such as amide bond formation.[14][15]
Materials:
-
MK-5108 derivative with a suitable functional group for linker attachment (e.g., an amine or carboxylic acid).
-
Thalidomide-linker conjugate with a complementary functional group (e.g., a carboxylic acid or amine). A common building block is Thalidomide-O-PEGn-acid or Thalidomide-O-PEGn-amine.
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
An organic base (e.g., DIPEA, triethylamine).
-
Anhydrous organic solvent (e.g., DMF, DCM).
Procedure:
-
Activation of Carboxylic Acid: If one of the coupling partners is a carboxylic acid, dissolve it in an anhydrous organic solvent. Add the coupling reagents (e.g., HATU and HOBt) and the organic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated carboxylic acid solution, add the amine-containing coupling partner dissolved in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Aurora A Degradation
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a human leukemia cell line).
-
This compound or other PROTAC of interest.
-
DMSO (vehicle control).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-Aurora A and anti-loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or with DMSO for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against Aurora A overnight at 4°C. Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using image analysis software and normalize the Aurora A signal to the loading control.
Cell Viability Assay
This assay measures the effect of the PROTAC on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest.
-
This compound or other PROTAC of interest.
-
Cell culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex between Aurora A, the PROTAC, and the E3 ligase.
Materials:
-
Cells expressing the target protein and the E3 ligase.
-
This compound or other PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Non-denaturing lysis buffer.
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-Aurora A).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Western blotting reagents as described above.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (or the target protein) to pull down the protein and its binding partners.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against Aurora A and the E3 ligase to confirm the presence of all three components in the complex.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the discovery and development of this compound.
Aurora A Signaling Pathway in Cancer
Caption: A simplified diagram of the Aurora A signaling pathway in cancer.
Experimental Workflow for this compound Development
Caption: A workflow for the discovery and development of an Aurora A degrader.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical flow of this compound-mediated degradation of Aurora A.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by Aurora A kinase. By harnessing the power of PROTAC technology, this compound offers a mechanism to not only inhibit the catalytic activity of Aurora A but also to eliminate the protein entirely, thereby addressing its non-catalytic oncogenic functions. The data presented in this guide highlight its potency and selectivity, and the detailed protocols provide a foundation for further research and development in this exciting area of cancer therapeutics. The continued exploration of Aurora A degraders like this compound holds great promise for improving patient outcomes in a variety of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Protein Degradation: Clinical Advances in the Field of Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. Degraders: The Ultimate Weapon Against Amplified Driver Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Ubiquitin-Mediated Degradation of Aurora Kinases [frontiersin.org]
- 14. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the JB300 E3 Ligase Binder and Linker Composition
For Researchers, Scientists, and Drug Development Professionals
Abstract
JB300 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Aurora A kinase, a critical regulator of mitosis and a validated cancer target. This technical guide provides a comprehensive overview of the core components of this compound, focusing on its E3 ligase binder, linker composition, and the methodologies used to characterize its activity. Detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows are presented to facilitate a deeper understanding and application of this tool compound in research and drug development.
Introduction to this compound: A Selective Aurora A Degrader
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate Aurora A kinase.[1][2] It achieves this by simultaneously binding to Aurora A and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-4A RING E3 ligase complex (CRL4^CRBN^).[1][3] This induced proximity facilitates the ubiquitination of Aurora A, marking it for degradation by the 26S proteasome.[3] The catalytic nature of this process allows for the degradation of multiple Aurora A molecules by a single this compound molecule.
Core Components of this compound
The structure of this compound is tripartite, consisting of a ligand for the target protein (Aurora A), a ligand for the E3 ligase (Cereblon), and a chemical linker that connects the two.
E3 Ligase Binder: Thalidomide (B1683933)
This compound utilizes thalidomide as its Cereblon-binding moiety.[1][2] Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are well-characterized ligands for CRBN.[3][4] The glutarimide (B196013) portion of thalidomide is crucial for its interaction with a hydrophobic pocket in the thalidomide-binding domain of Cereblon.[5]
Target Protein Ligand: MK-5108
The warhead of this compound is MK-5108 , a potent and highly selective ATP-competitive inhibitor of Aurora A kinase.[1][6] Its high affinity and selectivity for Aurora A contribute significantly to the overall selectivity of this compound.[1][7]
Linker Composition: PEG2
This compound employs a di-ethylene glycol (PEG2) linker to connect the thalidomide and MK-5108 moieties.[1][2] The choice of linker is critical in PROTAC design as it influences the stability, solubility, and importantly, the formation of a productive ternary complex between the target protein and the E3 ligase. PEG linkers are known to enhance solubility and provide flexibility, which can be advantageous for achieving the optimal orientation for ubiquitination.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its components.
Table 1: Physicochemical and Degradation Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 906.38 g/mol | [2] |
| Molecular Formula | C43H45ClFN7O10S | [2] |
| Solubility | Soluble to 20 mM in DMSO | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 3038446-90-8 | [2] |
| DC50 (MV4-11 cells) | 30 nM | [1][2] |
| Dmax (MV4-11 cells) | 78% | [1][2] |
Table 2: Binding Affinities of this compound Components
| Ligand | Target | Binding Affinity (Kd / IC50 / Ki) | Assay Method | Reference(s) |
| MK-5108 | Aurora A | IC50 = 0.064 nM | Biochemical Assay | [1][6] |
| Aurora A:Tpx2 complex | ~3 nM | TR-FRET | [7] | |
| Thalidomide | Cereblon (CRBN) | Kd ≈ 250 nM | Fluorescence Polarization | [3][4] |
| Ki = 249.20 nM | Competitive Titration | [3] | ||
| IC50 ≈ 30 µM | Pulldown | [8] | ||
| Ki = 4.4 µM | FRET | [8] | ||
| Lenalidomide | Cereblon (CRBN) | Ki = 177.80 nM | Competitive Titration | [3] |
| Pomalidomide | Cereblon (CRBN) | Ki = 156.60 nM | Competitive Titration | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Aurora A Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of Aurora A protein levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound (and other test compounds)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Aurora A, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the compounds to the cells and incubate for the desired time points (e.g., 2, 4, 6, 8, 12, 24 hours). Include a DMSO-treated well as a vehicle control.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Aurora A overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Aurora A band intensity to the loading control.
-
Calculate the percentage of Aurora A remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration to determine the DC50 and Dmax values.[9][10][11]
-
Cereblon Binding Assay (Fluorescence Polarization)
This protocol describes a competitive binding assay to determine the affinity of compounds for Cereblon using fluorescence polarization.[12][13]
Materials:
-
Purified recombinant Cereblon (CRBN) protein (e.g., FLAG-CRBN)
-
Fluorescently labeled thalidomide probe (e.g., Cy5-labeled Thalidomide)
-
Assay buffer (e.g., CRBN Assay buffer (FP))
-
Test compound (e.g., this compound or thalidomide)
-
Positive control inhibitor (e.g., Pomalidomide)
-
DMSO
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescently labeled thalidomide probe in assay buffer. The final concentration should be in the low nanomolar range and optimized for the specific instrument and reagents.
-
Prepare a working solution of purified CRBN protein in assay buffer. The optimal concentration should be determined empirically by titration.
-
Prepare a serial dilution of the test compound and the positive control inhibitor in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Negative Control (Maximum Polarization) wells: Add CRBN protein and the fluorescent probe.
-
Positive Control (Minimum Polarization) wells: Add the fluorescent probe.
-
Test Compound wells: Add CRBN protein, the fluorescent probe, and the serially diluted test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the change in fluorescence polarization (ΔmP) for each well relative to the negative and positive controls.
-
Plot the ΔmP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to this compound.
Caption: Aurora A Signaling Pathway.
Caption: Cereblon-Mediated Ubiquitination Pathway.
Caption: Experimental Workflows.
Conclusion
This compound serves as a valuable chemical probe for studying the biological functions of Aurora A kinase and as a lead compound for the development of novel therapeutics. Its well-defined composition, comprising a selective Aurora A inhibitor, a validated Cereblon ligand, and a flexible PEG linker, provides a robust platform for targeted protein degradation. The experimental protocols and data presented in this guide offer a framework for the characterization of this compound and the development of future PROTACs targeting Aurora A and other proteins of interest. A thorough understanding of the interplay between the E3 ligase binder, linker, and target ligand is paramount for the rational design of effective and selective protein degraders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Unveiling the Selectivity Profile of Aurora Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the selectivity profile of Aurora kinase inhibitors, using a hypothetical inhibitor, JB300, as a framework. While specific quantitative data for a compound designated "this compound" is not publicly available, this document outlines the essential experimental protocols, data presentation formats, and the biological context required to evaluate the selectivity of any compound targeting the Aurora kinase family.
Introduction to Aurora Kinases
The Aurora kinase family, comprising Aurora A, Aurora B, and Aurora C, are key regulators of mitosis and are frequently overexpressed in various cancers.[1] Their critical role in cell division has made them attractive targets for cancer therapy. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[2][3] Aurora C's function is primarily in meiosis, but it can compensate for Aurora B's absence in some contexts.[3] Given the high degree of homology in their ATP-binding sites, achieving selectivity for a specific Aurora kinase isoform is a significant challenge in drug development.
Assessing Inhibitor Potency and Selectivity: Quantitative Data
The cornerstone of characterizing a kinase inhibitor is quantifying its potency against the intended target and its selectivity against other kinases. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
Table 1: Hypothetical Selectivity Profile of this compound Against Aurora Kinases
| Kinase | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. Aurora A) |
| Aurora A | 10 | 2.5 | 1 |
| Aurora B | 500 | 125 | 50 |
| Aurora C | 800 | 200 | 80 |
This table presents a hypothetical dataset for this compound, illustrating how quantitative data on inhibitor potency is structured. The fold selectivity is calculated by dividing the IC50 or Ki value of the off-target kinase by that of the primary target.
Table 2: Broader Kinase Selectivity Profile of this compound (Hypothetical Data from a Kinome Scan)
| Kinase Family | Representative Kinase | % Inhibition @ 1 µM |
| Ser/Thr Kinase | PKA | <10% |
| Ser/Thr Kinase | AKT1 | <10% |
| Tyr Kinase | ABL1 | <5% |
| Tyr Kinase | EGFR | <5% |
This table illustrates how data from a broader kinase screen, such as a KINOMEscan, would be presented to demonstrate the selectivity of this compound against a wider panel of kinases.
Experimental Protocols
Kinase Inhibition Assay (Determination of IC50)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is quantified, typically using methods like fluorescence, luminescence, or radioactivity.
Materials:
-
Recombinant human Aurora kinase (A, B, or C)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
Test compound (this compound)
-
Detection reagents (e.g., antibody against the phosphorylated substrate, labeled secondary antibody, or a luciferase-based ATP detection kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in DMSO.
-
Reaction Setup: In a microplate, add the kinase, the substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. For example, in an antibody-based assay, this would involve adding a primary antibody that recognizes the phosphorylated substrate, followed by a labeled secondary antibody.
-
Data Acquisition: Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Broad Kinase Profiling (e.g., KINOMEscan)
To assess the broader selectivity of an inhibitor, it is screened against a large panel of kinases.
Principle: The KINOMEscan technology typically involves measuring the binding of a test compound to a panel of DNA-tagged kinases. The amount of kinase that binds to a ligand-functionalized solid support is quantified.
Procedure (Simplified):
-
A test compound is incubated with a panel of DNA-tagged human kinases.
-
The kinase-inhibitor interaction is allowed to reach equilibrium.
-
The amount of each kinase bound to an immobilized ligand is measured by quantifying the associated DNA tag using qPCR.
-
The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, compared to a DMSO control.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the impact and characterization of an Aurora kinase inhibitor.
Caption: Simplified Aurora Kinase Signaling Pathway in the Cell Cycle.
References
The Role of Aurora A in Cancer Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA), a key regulator of mitotic progression, has emerged as a critical player in the landscape of oncology. This serine/threonine kinase, located on chromosome 20q13.2, is a proto-oncogene frequently overexpressed or amplified in a wide spectrum of human malignancies.[1][2][3] Its multifaceted roles extend beyond normal cell division, deeply implicating it in tumorigenesis, cancer progression, and the development of therapeutic resistance.[4][5][6] This technical guide provides a comprehensive overview of the current understanding of Aurora A's function in cancer, with a focus on its signaling networks, quantitative expression data, and detailed experimental methodologies for its study.
The Dual Role of Aurora A: From Mitotic Regulator to Oncogenic Driver
In normal cellular physiology, Aurora A is a master orchestrator of mitosis. Its expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[7][8] Key mitotic functions of Aurora A include:
-
Centrosome Maturation and Separation: Aurora A is crucial for the maturation and separation of centrosomes, which are essential for the formation of a bipolar mitotic spindle.[7][9]
-
Spindle Assembly: It plays a pivotal role in the assembly and stability of the mitotic spindle, ensuring the proper alignment of chromosomes at the metaphase plate.[9][10]
-
Cytokinesis: Aurora A is also involved in the final stages of cell division, contributing to the successful completion of cytokinesis.[9][10]
However, in the context of cancer, this tightly controlled regulation is lost. The overexpression and amplification of the AURKA gene are common events in many cancers, leading to aberrant kinase activity.[1][2][11] This dysregulation transforms Aurora A into a potent oncogenic driver, contributing to cancer progression through several mechanisms:
-
Genomic Instability: Overexpression of Aurora A leads to centrosome amplification and chromosomal instability, which are hallmarks of cancer.[1][12] This genomic chaos can drive the accumulation of mutations and the evolution of more aggressive tumor phenotypes.
-
Uncontrolled Proliferation: By promoting mitotic entry and progression, elevated Aurora A activity contributes to the uncontrolled proliferation of cancer cells.[4][7]
-
Inhibition of Tumor Suppressors: Aurora A can phosphorylate and inactivate key tumor suppressor proteins, most notably p53, thereby abrogating critical cell cycle checkpoints and apoptotic responses.[13][14][15]
-
Activation of Oncogenic Pathways: It can activate various pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt/mTOR and MEK/ERK pathways.[12][16]
-
Metastasis and Therapy Resistance: Aurora A has been implicated in promoting epithelial-to-mesenchymal transition (EMT), a process critical for metastasis.[4][5] Furthermore, its overexpression is associated with resistance to various cancer therapies, including chemotherapy and radiation.[4][6]
Quantitative Data on Aurora A in Cancer
The overexpression of Aurora A is a prevalent feature across numerous cancer types. The following tables summarize key quantitative data on AURKA gene amplification and expression in various malignancies.
Table 1: AURKA Gene Amplification in Human Cancers
| Cancer Type | Amplification Frequency | Reference |
| Basal-like Breast Cancer | 21% | [10][17] |
| Esophageal Squamous Cell Carcinoma | 93.1% | [2] |
| Various Solid Tumors (general) | Frequently amplified | [1] |
Table 2: Aurora A mRNA Expression in Human Cancers (Fold Change vs. Normal Tissue)
| Cancer Type | Subtype | Fold Change | Dataset/Source | Reference |
| Breast Cancer | Invasive Ductal Carcinoma | 9.423 | Richardson | [18] |
| Invasive Ductal Carcinoma | 4.702 | TCGA | [18] | |
| Invasive Ductal Carcinoma | 3.168 | Curtis | [18] | |
| Invasive Lobular Carcinoma | 2.351 | TCGA | [18] | |
| Medullary Carcinoma | 4.706 | Curtis | [18] | |
| Ductal Carcinoma in Situ | 2.433 | Curtis | [18] | |
| Lung Cancer | Non-Small Cell Lung Cancer | Upregulated (mean log2(FC)=1.5) | - | [19] |
| Adenocarcinoma (LUAD) | Significantly Increased | TCGA | [20] | |
| Squamous Cell Carcinoma (LUSC) | Significantly Increased | TCGA | [20] | |
| Esophageal Cancer | Squamous Cell Carcinoma | Significantly Elevated | - | [5] |
| Gastric Cancer | - | Significantly Overexpressed | - | [5] |
| Hepatocellular Carcinoma (HCC) | - | Significantly Overexpressed | - | [5] |
| Endometrial Cancer | - | Increased | - | [21] |
Key Signaling Pathways Involving Aurora A
Aurora A exerts its oncogenic functions by modulating a complex network of signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.
Aurora A and p53 Signaling
A critical interaction in cancer progression is the crosstalk between Aurora A and the tumor suppressor p53.[14][22] Aurora A can phosphorylate p53 at multiple sites, leading to its degradation via the MDM2-mediated ubiquitination pathway.[13][15] This functional inactivation of p53 allows cancer cells to bypass cell cycle checkpoints and evade apoptosis.[13][23]
Caption: Aurora A-mediated inactivation of p53.
Aurora A and N-Myc in Neuroblastoma
In neuroblastoma, a childhood cancer, the interaction between Aurora A and the N-Myc oncoprotein is a key driver of tumorigenesis.[24] Aurora A binds to and stabilizes N-Myc, protecting it from proteasomal degradation.[25][26] This stabilization of N-Myc, a potent transcription factor, promotes cell proliferation and tumor growth.[24][25]
Caption: Aurora A stabilizes N-Myc in neuroblastoma.
Aurora A and Pro-Survival Pathways
Aurora A can also promote cancer cell survival and proliferation by activating key signaling cascades such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways.[12][16] Activation of these pathways can lead to increased cell growth, survival, and resistance to apoptosis.[15][27]
Caption: Aurora A activates pro-survival signaling pathways.
Experimental Protocols for Studying Aurora A
Investigating the multifaceted roles of Aurora A in cancer requires a range of specialized molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Aurora A Kinase Activity Assay (Luminescence-based)
This protocol is adapted for a 96-well format and utilizes the ADP-Glo™ Kinase Assay system.[4][28][29]
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[28]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white opaque assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Detection Reagent according to the manufacturer's instructions. Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer.
-
Reaction Setup:
-
To each well of a 96-well plate, add 12.5 µl of a master mix containing Kinase Assay Buffer, ATP, and the kinase substrate.
-
Add 2.5 µl of the test inhibitor or vehicle control (e.g., 10% DMSO in Kinase Assay Buffer) to the appropriate wells.
-
Add 10 µl of Kinase Assay Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the Aurora A kinase to the desired concentration in Kinase Assay Buffer.
-
Initiate Reaction: Add 10 µl of the diluted Aurora A kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Terminate Reaction and ATP Depletion: Add 25 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 45 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 45 minutes.
-
Detection: Measure the luminescence using a plate-reading luminometer.
Immunofluorescence Staining for Aurora A Subcellular Localization
This protocol outlines the steps for visualizing the subcellular localization of Aurora A in cultured cells.[16][30][31]
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS with 0.05% Tween-20)
-
Primary antibody against Aurora A
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency (around 50%).
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Dilute the primary anti-Aurora A antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Total and Phosphorylated Aurora A
This protocol describes the detection of total Aurora A and its activated, phosphorylated form (p-Aurora A).[32][33][34]
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-Aurora A and anti-phospho-Aurora A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, BSA is generally the preferred blocking agent.[33][35]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-Aurora A or anti-phospho-Aurora A) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Co-Immunoprecipitation (Co-IP) for Aurora A Interacting Proteins
This protocol is designed to identify proteins that interact with Aurora A within a cell.[3][7][25]
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against Aurora A or a control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (optional but recommended): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Aurora A antibody or control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to investigate the effect of an Aurora A inhibitor on cancer cell proliferation and the p53 pathway.
Caption: Workflow for studying an Aurora A inhibitor.
Conclusion
Aurora A stands as a pivotal node in the complex signaling networks that govern cancer progression. Its dysregulation is a common theme in a multitude of human cancers, driving genomic instability, uncontrolled proliferation, and therapeutic resistance. The in-depth understanding of its molecular mechanisms of action, facilitated by the experimental protocols detailed in this guide, is paramount for the development of novel and effective anti-cancer strategies. Targeting Aurora A, either as a standalone therapy or in combination with other agents, holds significant promise for improving the clinical outcomes for patients with a wide range of malignancies. Further research into the intricate roles of Aurora A will undoubtedly continue to unveil new therapeutic vulnerabilities in cancer.
References
- 1. A genetic variant of Aurora Kinase A promotes genomic instability leading to highly malignant skin tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplification and overexpression of Aurora-A in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Aurora-A gene is frequently amplified in basal-like breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Meta-analysis of Aurora Kinase A (AURKA) Expression Data Reveals a Significant Correlation Between Increased AURKA Expression and Distant Metastases in Human ER-positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AURKA aurora kinase A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. google.com [google.com]
- 16. ptglab.com [ptglab.com]
- 17. Aurora-A gene is frequently amplified in basal-like breast cancer. | Semantic Scholar [semanticscholar.org]
- 18. Comprehensive analysis identifies as a critical prognostic prediction gene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The expression and prognosis for Aurora kinases in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. bitesizebio.com [bitesizebio.com]
- 24. researchgate.net [researchgate.net]
- 25. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aurora A overexpression in breast cancer patients induces taxane resistance and results in worse prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Immunofluorescence Staining Protocol - IHC WORLD [ihcworld.com]
- 31. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 32. researchgate.net [researchgate.net]
- 33. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 34. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Initial Preclinical Studies of JB300 in Hematological Malignancies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on JB300, a novel therapeutic agent with potential applications in hematological malignancies. The document outlines the core mechanism, quantitative data from initial experiments, and detailed experimental protocols.
Core Concept: this compound as a PROTAC Degrader
This compound is a preclinical research compound identified as a highly selective Aurora A kinase degrader.[1][2] It is a Proteolysis Targeting Chimera (PROTAC), a novel class of therapeutic agents. Unlike traditional kinase inhibitors that merely block the enzymatic activity of their target, PROTACs are designed to induce the complete degradation of the target protein.
This compound is composed of three key components:
-
A ligand that binds to the target protein, Aurora A kinase (derived from the inhibitor MK-5108).[2][3]
-
A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
-
A linker that connects these two ligands.[2]
This bifunctional design allows this compound to bring Aurora A kinase into close proximity with the E3 ubiquitin ligase, leading to the ubiquitination of Aurora A and its subsequent degradation by the proteasome.[2]
Quantitative Data Summary
The initial preclinical data for this compound primarily focuses on its degradation potency and selectivity. This information is summarized in the table below.
| Parameter | Value | Cell Line | Notes |
| DC50 (Aurora A) | 30 nM | MV4-11 (Leukemia) | The half-maximal degradation concentration, indicating high potency.[1][2][3] |
| Selectivity | Degrades Aurora A | MV4-11 (Leukemia) | Immunoblotting analysis showed depletion of Aurora A, but not the closely related Aurora B kinase.[2] |
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the initial characterization of this compound.
3.1. Cell Culture
-
Cell Line: MV4-11, a human acute myeloid leukemia (AML) cell line, was utilized for in vitro experiments.[2]
-
Culture Conditions: Cells were cultured in appropriate media and conditions to maintain their viability and proliferation for the duration of the experiments.
3.2. Immunoblotting for Protein Degradation
-
Objective: To determine the extent and selectivity of Aurora A protein degradation induced by this compound.
-
Procedure:
-
MV4-11 cells were incubated with this compound for a specified period (e.g., 6 hours).[2]
-
Following incubation, cells were lysed to extract total cellular proteins.
-
Protein concentrations were determined to ensure equal loading.
-
Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for Aurora A and, as a control for selectivity, Aurora B.[2] A loading control antibody (e.g., actin or GAPDH) was also used.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate was added to visualize the protein bands, and the results were captured using an imaging system.
-
The intensity of the protein bands was quantified to determine the percentage of protein degradation compared to untreated control cells.
-
3.3. Proteomic Analysis
-
Objective: To assess the global changes in cellular protein levels following treatment with this compound compared to its parent inhibitor, MK-5108.
-
Procedure:
-
MV4-11 cells were treated with this compound, MK-5108, or a vehicle control.[2]
-
After treatment, cells were harvested, and proteins were extracted and digested into peptides.
-
Peptides were labeled with isobaric tags for multiplexed analysis.
-
The labeled peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data analysis was performed to identify proteins with significantly altered abundance in the this compound-treated and MK-5108-treated cells compared to the control. This analysis confirmed the specific degradation of Aurora A by this compound and revealed that the parent inhibitor could lead to an enrichment of Aurora A levels.[2]
-
Visualizations: Signaling Pathways and Experimental Workflows
4.1. This compound Mechanism of Action
References
Unveiling Cellular Secrets: A Technical Guide to the Basic Research Applications of Selective Aurora A Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a critical regulator of mitotic progression, and its overexpression is a hallmark of many cancers, making it a key target for therapeutic intervention. While kinase inhibitors have shown promise, they often fall short of addressing the non-catalytic scaffolding functions of AURKA. The advent of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), offers a powerful alternative by inducing the selective removal of the entire AURKA protein. This technical guide provides an in-depth exploration of the basic research applications of selective Aurora A degradation, offering a comprehensive resource for scientists seeking to leverage this cutting-edge technique to unravel the complex biology of AURKA and develop novel therapeutic strategies.
Selective degradation of Aurora A has revealed crucial non-catalytic functions of the kinase, particularly in DNA replication and the stabilization of oncoproteins like N-Myc.[1][2][3] Unlike small molecule inhibitors which only block the kinase activity, degraders eliminate the entire protein, thereby abrogating both its catalytic and scaffolding roles.[1] This has led to the discovery that Aurora A degradation can induce distinct cellular phenotypes, such as S-phase arrest, which are not observed with kinase inhibition alone.[1][2] Furthermore, targeted degradation of Aurora A has been shown to induce potent apoptosis in cancer cell lines, highlighting its therapeutic potential.[1]
Quantitative Data on Selective Aurora A Degraders
The efficacy of selective Aurora A degraders is typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes key quantitative data for prominent Aurora A degraders from published literature.
| Degrader | Ligand for E3 Ligase | Target Ligand | Cell Line | DC50 | Dmax | Reference |
| JB170 | Thalidomide (CRBN) | Alisertib | MV4-11 | ~30 nM | >90% | [1] |
| SK2188 | Thalidomide (CRBN) | MK-5108 | NGP | 3.9 nM (24h) | 89% (24h) | [4] |
| Compound 4 | Thalidomide (CRBN) | Ribociclib derivative | MCF-7 | 20.2 nM (4h) | 94% (4h) | [5] |
| dAurAB5 | Not Specified | Not Specified | IMR32 | 8.8 nM | 89-97% | [6] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount when studying the effects of selective protein degradation. Below are detailed protocols for key assays used to characterize the cellular consequences of Aurora A degradation.
Western Blot Analysis of Aurora A Degradation
This protocol is for determining the extent of Aurora A degradation following treatment with a PROTAC degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Aurora A
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the Aurora A degrader or vehicle control for the desired time period (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[9]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with the primary antibody against Aurora A and a loading control antibody overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[7]
-
Quantification: Quantify the band intensities using image analysis software and normalize the Aurora A signal to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the impact of Aurora A degradation on cell cycle progression.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the Aurora A degrader or vehicle control. Harvest both adherent and suspension cells and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.[10]
-
Staining: Resuspend the cell pellet in PI staining solution.[11]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a linear scale for the DNA content histogram.[10]
-
Data Analysis: Gate on single cells and analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the Aurora A degrader or vehicle control. Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Compensate for spectral overlap between FITC and PI. Gate on the cell population and quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the broader cellular context of Aurora A degradation requires visualizing its impact on signaling networks and the experimental approaches used to study it.
Signaling Pathways Modulated by Aurora A Degradation
Selective degradation of Aurora A has been shown to impact several critical signaling pathways implicated in cancer.
Experimental Workflow for Characterizing Aurora A Degraders
A systematic workflow is essential for the comprehensive characterization of novel Aurora A degraders.
Conclusion and Future Directions
The selective degradation of Aurora A has emerged as a transformative tool in basic and translational cancer research. By eliminating the entire protein, researchers can now probe the multifaceted roles of AURKA beyond its kinase activity, uncovering novel biological insights and therapeutic vulnerabilities. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute robust studies utilizing this powerful technology. Future research will likely focus on the development of next-generation degraders with improved oral bioavailability and tissue-specific delivery, as well as exploring the synergistic potential of Aurora A degradation with other anti-cancer therapies. The continued application of selective Aurora A degradation promises to deepen our understanding of cancer biology and pave the way for innovative and more effective treatments.
References
- 1. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OTHR-02. CHIMERIC AURORA A KINASE (AURKA) DEGRADERS EFFICIENTLY TARGET N-MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Mechanism of Aurora-B Degradation and Its Dependency on Intact KEN and A-Boxes: Identification of an Aneuploidy-Promoting Property - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JB300: A Selective Aurora A Kinase Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
JB300 is a potent and highly selective degrader of Aurora A kinase, developed using Proteolysis Targeting Chimera (PROTAC) technology.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. This compound is comprised of a ligand that binds to Aurora A kinase (MK-5108), a ligand for the E3 ubiquitin ligase Cereblon (a thalidomide (B1683933) derivative), and a flexible linker that connects the two.[1][2] This unique mechanism of action leads to the specific and efficient elimination of Aurora A protein, offering a powerful tool for studying its cellular functions and a promising therapeutic strategy for cancers where Aurora A is overexpressed.
Mechanism of Action
This compound functions by forming a ternary complex between Aurora A kinase and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of Aurora A, marking it for degradation by the 26S proteasome. The degradation of Aurora A disrupts its critical roles in cell cycle progression, including centrosome maturation, spindle assembly, and mitotic entry.[3][4] Unlike traditional small molecule inhibitors that only block the catalytic activity of a kinase, this compound eliminates the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions. This can lead to distinct and potentially more potent downstream cellular effects, such as S-phase arrest, which is not typically observed with Aurora A kinase inhibitors.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line(s) | Reference |
| DC₅₀ (Degradation Concentration) | 30 nM | Not specified | [1][2] |
| Dₘₐₓ (Maximum Degradation) | 78% | MV4-11 | [2] |
| Cytotoxicity | Dose-dependent | AML cells | [2] |
| Selectivity | No degradation of Aurora B at 10 µM | MV4-11 | [2] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in inducing the degradation of Aurora A kinase and the key downstream cellular processes affected by Aurora A.
Caption: this compound induces the degradation of Aurora A kinase via the ubiquitin-proteasome system, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on cultured cells.
Cell Culture and this compound Treatment
Objective: To culture cells and treat them with this compound for downstream analysis.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, IMR5, NGP)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO₂)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Protocol:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. Allow cells to adhere and recover for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, proceed with the desired downstream analysis (e.g., Western blotting, cell viability assay, cell cycle analysis).
Western Blotting for Aurora A Degradation
Objective: To quantify the degradation of Aurora A protein following this compound treatment.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Aurora A, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Aurora A antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of Aurora A degradation.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on cell viability.
Materials:
-
Cells seeded and treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells after this compound treatment and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Gate the cell populations to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for characterizing the cellular effects of this compound.
Caption: A general workflow for investigating the effects of this compound on cultured cells.
References
Application Notes and Protocols for Analyzing p300 Function Using Western Blot
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the function of the histone acetyltransferase p300 (likely intended from the query "JB300"). The protocols detail methods for studying the effects of p300 inhibition or degradation on various cellular pathways.
Introduction
p300 (also known as EP300 or KAT3B) is a transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity.[1] It plays a crucial role in regulating gene expression by acetylating histones and other non-histone proteins, thereby modulating chromatin structure and protein function.[1] Dysregulation of p300 activity is implicated in various diseases, including cancer, making it an attractive therapeutic target. Western blot analysis is an essential technique to study the effects of p300 modulators, such as inhibitors like C646 and proteolysis-targeting chimeras (PROTACs) like JQAD1, by examining changes in protein expression and post-translational modifications.[2][3]
Key Concepts and Applications
Western blot analysis can be employed to:
-
Confirm p300 Inhibition or Degradation: Directly measure the levels of p300 protein following treatment with an inhibitor or degrader.
-
Assess Downstream Target Modulation: Analyze the expression and post-translational modification of proteins regulated by p300.
-
Investigate Cellular Responses: Study the induction of apoptosis, cell cycle arrest, or other cellular processes affected by p300 modulation.
Experimental Protocols
Protocol 1: Western Blot Analysis of p300 and Downstream Targets Following Inhibitor/Degrader Treatment
This protocol outlines the steps for treating cells with a p300 modulator and subsequently analyzing protein levels by Western blot.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentrations of a p300 inhibitor (e.g., C646) or degrader (e.g., JQAD1) for the specified duration (e.g., 24 hours).[3] Include a vehicle-treated control (e.g., DMSO).
2. Preparation of Whole-Cell Lysates:
- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[4]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total cellular protein.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (typically 10-25 µg per lane) onto an SDS-polyacrylamide gel.[5]
- Perform electrophoresis to separate the proteins based on molecular weight.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[5] (See Table 1 for recommended antibodies).
- Wash the membrane three times for 10 minutes each with TBST.[5]
- Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]
- Wash the membrane three times for 10 minutes each with TBST.[5]
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to a loading control (e.g., β-actin, GAPDH).
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Expected Change with p300 Inhibition/Degradation | Function |
| p300 | Decrease (with degrader) or No Change (with inhibitor) | Target Engagement |
| Acetylated-Lysine | Decrease | Global HAT Activity |
| H3K27ac | Decrease[3] | Histone Acetylation Mark |
| MYCN | Decrease[3] | Oncogenic Transcription Factor |
| p53 | Increase[6] | Tumor Suppressor |
| p21 | Increase[6] | Cell Cycle Inhibitor |
| Cleaved PARP1 | Increase[3] | Apoptosis Marker |
| Cleaved Caspase-3 | Increase[3] | Apoptosis Marker |
| β-actin / GAPDH | No Change | Loading Control |
Table 2: Example of Quantified Western Blot Data Following p300 Inhibition
| Treatment | p300 Level (Normalized to Control) | H3K27ac Level (Normalized to Control) | Cleaved PARP1 Level (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| p300 Inhibitor (e.g., C646) | ~1.00 | Decrease | Increase |
| p300 Degrader (e.g., JQAD1) | Decrease | Decrease | Increase |
Visualizations
Caption: Experimental workflow for Western blot analysis of p300 modulation.
Caption: Simplified signaling pathway of p300 inhibition leading to cellular outcomes.
References
- 1. The histone acetyl transferases CBP and p300 regulate stress response pathways in synovial fibroblasts at transcriptional and functional levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of p300-targeting degraders with enhanced selectivity and onset of degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for KAT3B/p300 Antibody (NB100-507): Novus Biologicals [novusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining the Optimal Concentration of a Novel Compound (JB300) for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The determination of an optimal concentration for a novel compound, herein referred to as JB300, is a critical first step in preclinical in vitro evaluation. The ideal concentration window should elicit the desired biological effect while minimizing off-target toxicity. This document provides a comprehensive guide with detailed protocols and data presentation strategies to establish the optimal concentration of this compound for various in vitro assays. The protocols outlined are foundational and can be adapted to specific cell lines and experimental goals. We will cover the determination of cytotoxic concentration, confirmation of target engagement, and assessment of downstream pathway modulation.
Part 1: Determining the Optimal Cytotoxic and Bioactive Concentration
The initial step is to determine the concentration range of this compound that affects cell viability. This is typically achieved through a dose-response experiment to calculate the half-maximal inhibitory concentration (IC50). Following this, a functional assay relevant to the compound's hypothesized mechanism of action should be performed. For illustrative purposes, we will use the induction of ferroptosis, a form of iron-dependent regulated cell death, as a primary endpoint.
Table 1: Quantitative Summary of this compound Dose-Response on Cell Viability
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) | Positive Control (e.g., RSL3) IC50 (µM) |
| HT-1080 | CCK-8 | 24 | 5.2 | 0.8 |
| PANC-1 | CCK-8 | 24 | 12.8 | 1.5 |
| HT-1080 | CCK-8 | 48 | 2.1 | 0.4 |
| PANC-1 | CCK-8 | 48 | 6.5 | 0.9 |
Experimental Protocol 1: Cell Viability Assay (CCK-8)
This protocol is designed to measure cell viability by assessing the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Positive control (e.g., RSL3 for ferroptosis)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells/well) and incubate overnight.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Experimental Protocol 2: Lipid Peroxidation Assay
This assay measures the accumulation of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
Treated cells in a multi-well plate
-
C11-BODIPY 581/591 reagent
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.[1]
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green.[1]
Workflow for Determining Bioactive Concentration
Caption: Workflow for determining the optimal bioactive concentration of this compound.
Part 2: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Verifying that a compound binds to its intended intracellular target is crucial. CETSA is a powerful method for assessing target engagement in a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[2][3]
Table 2: Quantitative Summary of CETSA for this compound Target Engagement
| Target Protein | Assay Type | Cell Line | This compound Concentration (µM) | Melting Temperature Shift (ΔTm, °C) |
| Target X | CETSA Melt Curve | HEK293T | 10 | +4.5 |
| Target X | ITDR-CETSA | HEK293T | N/A | EC50 = 1.2 µM |
Experimental Protocol 3: CETSA Melt Curve
This protocol determines the change in the melting temperature (Tm) of the target protein in the presence of this compound.
Materials:
-
Cells expressing the target protein
-
This compound stock solution
-
Vehicle control (DMSO)
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
BCA assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Treatment: Treat cells with a fixed, high concentration of this compound (e.g., 10-20x the IC50) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C.[2]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[2]
-
Western Blot Analysis:
-
Quantify the protein concentration in the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific to the target protein.
-
Detect the signal and quantify the band intensities.
-
-
Data Analysis: Plot the normalized band intensities against the temperature for both vehicle- and this compound-treated samples to generate melt curves and determine the shift in melting temperature (ΔTm).
Experimental Protocol 4: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the concentration of this compound required to engage 50% of the target protein (EC50) at a fixed temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve, choose a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample.
-
Cell Treatment: Treat cells with a serial dilution of this compound for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at the predetermined optimal temperature for 3 minutes.
-
Lysis and Analysis: Follow steps 3-5 from the CETSA Melt Curve protocol.
-
Data Analysis: Plot the normalized band intensities against the log of the this compound concentration to generate a dose-response curve and calculate the target engagement EC50.
CETSA Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Part 3: Investigating Mechanism of Action
Once the optimal concentration for target engagement and bioactivity is established, the downstream effects on the relevant signaling pathway should be investigated. Here, we provide a hypothetical signaling pathway for this compound-induced ferroptosis and a protocol for Western blotting to analyze key protein changes.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound-induced ferroptosis.
Experimental Protocol 5: Western Blotting for Pathway Analysis
Procedure:
-
Cell Treatment: Treat cells with this compound at the optimal concentration (e.g., 1x and 2x IC50) for various time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Lyse the cells and collect the total protein lysate.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay and prepare samples for SDS-PAGE.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against proteins of interest (e.g., Target X, GPX4, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize them to the loading control to determine changes in protein levels.
Part 4: Considerations for Off-Target Effects
While determining the optimal on-target concentration is essential, it is also crucial to consider potential off-target effects, especially at higher concentrations. A large discrepancy between the target engagement EC50 and the cell viability IC50 may suggest off-target toxicity. Further experiments, such as thermal proteome profiling or kinome screening (if this compound is a kinase inhibitor), can provide a broader view of the compound's specificity. The use of CRISPR/Cas9 to generate knockout or resistant mutant cell lines for the intended target can also help validate that the observed phenotype is on-target.[4][5]
Disclaimer: These protocols provide a general framework. Researchers must optimize conditions such as cell density, incubation times, and reagent concentrations for their specific experimental system.
References
Application Note: JB300 in High-Throughput Screening for Drug Discovery
Introduction
JB300 is a potent and selective, cell-permeable small molecule inhibitor of the histone acetyltransferase (HAT) p300 (also known as KAT3B). The p300 protein is a critical transcriptional co-activator that plays a central role in a multitude of cellular processes, including cell growth, differentiation, and proliferation, through the acetylation of histone and non-histone proteins.[1] Dysregulation of p300 activity has been implicated in the pathology of various diseases, most notably in cancer, where it supports cancer cell survival and sustained proliferation.[2][3] This makes p300 a compelling therapeutic target for anticancer drug discovery.[2][3][4]
This application note provides a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel p300 inhibitors. We present detailed protocols for both biochemical and cell-based assays, along with representative data and workflows for a typical HTS campaign.
Mechanism of Action of p300 and the Role of this compound
The p300 enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone tails and other substrate proteins.[5][6] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure, which in turn facilitates gene transcription.[1][6] p300 is a large, multi-domain protein that acts as a scaffold, interacting with numerous transcription factors to regulate gene expression.[1][7] Key signaling pathways influenced by p300 include those governing cell cycle progression, DNA repair, and apoptosis.
This compound is a competitive inhibitor that targets the active site of the p300 catalytic domain, preventing the binding of its substrates and subsequent acetylation. By inhibiting p300, this compound can modulate the expression of genes involved in cancer cell proliferation and survival, making it a valuable tool for cancer research and a promising candidate for therapeutic development.
Signaling Pathway
The following diagram illustrates the central role of p300 in gene transcription and the inhibitory effect of this compound.
Caption: p300 signaling pathway and point of inhibition by this compound.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel p300 inhibitors using this compound as a reference compound would follow the workflow depicted below.
Caption: High-throughput screening workflow for p300 inhibitors.
Quantitative Data
The inhibitory activity of this compound was characterized in both biochemical and cell-based assays. The data presented below are representative of a typical p300 inhibitor.
| Assay Type | Description | Readout | This compound IC₅₀ (µM) | Reference Compound (L002) IC₅₀ (µM) |
| Biochemical Assay | In vitro HAT assay with recombinant p300 catalytic domain, histone H3 peptide, and acetyl-CoA.[4] | Fluorescence/Luminescence | 0.85 | 1.98[2] |
| Cell-Based Assay | Cytotoxicity assay in MDA-MB-468 triple-negative breast cancer cells after 72h treatment. | Cell Viability (MTT) | 2.5 | ~5 |
| Target Engagement Assay | Measurement of histone H3 lysine 27 acetylation (H3K27ac) levels in HEK293T cells via Western Blot.[8] | Chemiluminescence | 1.2 | Not Reported |
Experimental Protocols
Protocol 1: Biochemical p300 HAT Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of p300 by measuring the production of Coenzyme A (CoA) as a byproduct of the acetyl-transfer reaction.
Materials:
-
Recombinant human p300 (catalytic domain)
-
Histone H3 (1-21) peptide substrate
-
Acetyl-CoA
-
This compound and other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
CoA detection reagent (e.g., Thiol-reactive fluorescent probe)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound and test compounds in DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known p300 inhibitor like L002 or C646 (positive control).
-
Enzyme Preparation: Dilute the recombinant p300 enzyme to the desired concentration (e.g., 2-5 nM) in cold Assay Buffer.
-
Substrate Mix Preparation: Prepare a 2X substrate mix containing Histone H3 peptide (e.g., 20 µM) and Acetyl-CoA (e.g., 10 µM) in Assay Buffer.
-
Enzyme Addition: Add 5 µL of the diluted p300 enzyme solution to each well of the compound plate and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Add 5 µL of the 2X substrate mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection: Add 10 µL of the CoA detection reagent to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Signal Reading: Incubate the plate for 15 minutes at room temperature, protected from light. Read the fluorescence intensity on a compatible plate reader (e.g., Ex/Em = 390/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Plot the data and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: Cell-Based Histone Acetylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit p300 activity within a cellular context by measuring the levels of a specific histone acetylation mark, H3K27ac.[8]
Materials:
-
HEK293T or a relevant cancer cell line (e.g., MDA-MB-468)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27ac and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence imager
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 hours. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Load 20 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K27ac (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Perform densitometric analysis of the H3K27ac bands and normalize them to the corresponding total Histone H3 bands. Calculate the reduction in H3K27ac levels relative to the DMSO control.
Conclusion
This compound serves as a powerful tool for studying the biological functions of p300 and as a reference compound in HTS campaigns for the discovery of novel p300 inhibitors. The protocols outlined in this application note provide robust and reproducible methods for screening and characterizing compounds targeting p300, facilitating the development of new therapeutics for cancer and other diseases driven by p300 dysregulation.
References
- 1. EP300 - Wikipedia [en.wikipedia.org]
- 2. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of acetyltransferase p300 identified by high-throughput screening are potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Catalytic Mechanism of Histone Acetyltransferase p300: From the Proton Transfer to Acetylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Activated Histone Acetyltransferase p300/CBP-Related Signalling Pathways Mediate Up-Regulation of NADPH Oxidase, Inflammation, and Fibrosis in Diabetic Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p300/CBP cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Application Notes and Protocols: JB300 (Jerantinine B) in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only
Introduction
Jerantinine B (JB), a novel indole (B1671886) alkaloid isolated from Tabernaemontana corymbosa, has demonstrated significant cytotoxic effects against acute myeloid leukemia (AML) cell lines.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the anti-leukemic properties of Jerantinine B. The primary mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage and activation of the c-Jun/JNK signaling pathway, ultimately resulting in apoptotic cell death.[1][2][3][4] Additionally, Jerantinine B has been shown to induce a G2/M cell cycle arrest, potentially through the inhibition of Polo-like kinase 1 (PLK1) and tubulin polymerization.[5]
Note: The user request specified "JB300". The available scientific literature extensively covers "Jerantinine B", often abbreviated as "JB". This document is based on the properties and applications of Jerantinine B.
Data Presentation
Table 1: In Vitro Efficacy of Jerantinine B in AML Cell Lines
| Cell Line | IC50 (24h exposure) | Key Genetic Features | Reference |
| MV4-11 | 0.3 µM | FLT3-ITD | [1][4] |
| HL-60 | 0.4 µM | MYC amplification, TP53 null | [1][4] |
| KG-1a | 0.8 µM | TP53 wild-type | [1][4] |
Table 2: Effect of Jerantinine B on Reactive Oxygen Species (ROS) Levels
| Cell Line | Treatment | Fold Increase in ROS (4h exposure) | Reference |
| HL-60 | IC50 JB | 2.39 | [1] |
| MV4-11 | IC50 JB | 1.57 | [1] |
| KG-1a | IC50 JB | 1.70 | [1] |
Signaling Pathway
The proposed mechanism of action for Jerantinine B in AML cells is multifaceted, converging on the induction of apoptosis and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (AlamarBlue)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Jerantinine B.
Materials:
-
AML cell lines (e.g., MV4-11, HL-60, KG-1a)
-
RPMI-1640 medium with 10% FBS
-
Jerantinine B (10 mM stock in DMSO)
-
96-well clear-bottom black plates
-
AlamarBlue HS Cell Viability Reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed AML cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of Jerantinine B in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 100 µL of the Jerantinine B dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Add 20 µL of AlamarBlue reagent to each well.
-
Incubation: Incubate for 4-6 hours, protected from light.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with Jerantinine B.
Materials:
-
AML cells
-
Jerantinine B
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 5 x 10^5 cells/well in 6-well plates and treat with the IC50 concentration of Jerantinine B for 24 and 72 hours.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[1][6]
Reactive Oxygen Species (ROS) Detection
This protocol measures the intracellular ROS levels using the CM-H2DCFDA probe.
Materials:
-
AML cells
-
Jerantinine B
-
CM-H2DCFDA probe
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of Jerantinine B for 4 hours.
-
Probe Loading: Add CM-H2DCFDA to the cell suspension at a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash cells twice with PBS to remove excess probe.
-
Analysis: Resuspend cells in PBS and immediately analyze by flow cytometry (Ex: 488 nm, Em: 525 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS.[1]
Western Blotting
This protocol is for detecting the expression and phosphorylation of key proteins in the c-Jun/JNK pathway and apoptosis markers.
Materials:
-
AML cells treated with Jerantinine B
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-c-Jun, anti-phospho-c-Jun (S63), anti-cleaved PARP, anti-active Caspase-3, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Lamin B1 can be used as a loading control.[1][2]
DNA Damage Assessment (γH2AX Staining)
This protocol assesses DNA double-strand breaks by detecting the phosphorylation of histone H2AX.
Materials:
-
AML cells
-
Jerantinine B
-
Etoposide (B1684455) (positive control)
-
Cytofix/Cytoperm™ Fixation/Permeabilization Kit
-
Anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of Jerantinine B for 4 hours. Use etoposide as a positive control for DNA damage induction.[1]
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit.
-
Antibody Staining: Incubate the permeabilized cells with the primary antibody against γH2AX, followed by incubation with a fluorochrome-conjugated secondary antibody.
-
Analysis: Wash the cells and analyze by flow cytometry. An increase in fluorescence indicates an increase in DNA damage.[1]
References
- 1. The natural alkaloid Jerantinine B has activity in acute myeloid leukemia cells through a mechanism involving c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The natural alkaloid Jerantinine B has activity in acute myeloid leukemia cells through a mechanism involving c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anticancer properties and biological evaluation of novel natural alkaloid jerantinine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Preclinical Evaluation of JB300 in Combination with Chemotherapy
Introduction
JB300 is an investigational small molecule inhibitor of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (p300). These proteins are critical regulators of gene expression and are frequently dysregulated in cancer, making them attractive therapeutic targets. This application note provides an overview of the preclinical rationale and methodologies for evaluating this compound in combination with standard-of-care chemotherapy agents. The focus is on identifying synergistic anti-tumor activity and elucidating the underlying mechanisms of action.
Mechanism of Action
CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and the transcriptional activation of numerous genes involved in cell proliferation, survival, and differentiation. By inhibiting the HAT activity of CBP/p300, this compound can modulate the expression of key oncogenes and tumor suppressor genes. The proposed mechanism of synergy with chemotherapy involves the complementary disruption of DNA repair pathways and the induction of apoptosis.
Preclinical Rationale for Combination Therapy
The combination of this compound with conventional chemotherapy is predicated on the hypothesis that inhibiting CBP/p300-mediated transcription will sensitize cancer cells to the cytotoxic effects of DNA-damaging agents or mitotic inhibitors. Preclinical studies have explored the synergistic potential of CBP/p300 inhibitors with various classes of chemotherapeutic drugs in solid tumors and hematological malignancies.
Experimental Design and Protocols
Cell Viability and Synergy Assays
Objective: To determine the in vitro efficacy of this compound as a single agent and in combination with chemotherapy, and to quantify the degree of synergy.
Protocol:
-
Cell Culture: Culture cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy agent (e.g., cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the chemotherapy agent, both alone and in combination, for 72 hours.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Calculate IC50 values for each agent and determine synergy using the Bliss independence model or the Chou-Talalay method (CompuSyn software).
Western Blot Analysis of Apoptosis Markers
Objective: To assess the induction of apoptosis following treatment with this compound and chemotherapy.
Protocol:
-
Treatment: Treat cells with this compound, chemotherapy, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Protein Extraction: Lyse cells and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against cleaved caspase-3, PARP, and Bcl-2. Use a loading control (e.g., β-actin) for normalization.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Summary of Preclinical Data
The following tables summarize representative data from preclinical studies evaluating this compound in combination with other chemotherapy agents.
| Cell Line | Chemotherapy Agent | This compound IC50 (nM) | Chemo IC50 (nM) | Combination Index (CI) at ED50 | Synergy |
| MCF-7 | Doxorubicin | 150 | 50 | 0.6 | Synergistic |
| A549 | Cisplatin | 200 | 2000 | 0.8 | Synergistic |
| HCT116 | 5-Fluorouracil | 120 | 5000 | 0.7 | Synergistic |
| Treatment Group | % Apoptotic Cells (Annexin V+) | Fold Change in Cleaved Caspase-3 |
| Control | 5% | 1.0 |
| This compound (150 nM) | 15% | 2.5 |
| Doxorubicin (50 nM) | 20% | 3.0 |
| This compound + Doxorubicin | 55% | 8.0 |
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound combination therapy.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Conclusion
The preclinical data strongly support the combination of this compound with standard chemotherapy agents. The observed synergy in vitro, coupled with a favorable safety profile, provides a compelling rationale for further investigation in in vivo models and eventual clinical development. The detailed protocols provided herein offer a standardized approach for researchers to validate these findings and further explore the therapeutic potential of this combination strategy.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting JB300 Insolubility
Welcome to the technical support center for JB300. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule with low intrinsic solubility in aqueous solutions. It is practically insoluble in water and standard buffers like Phosphate-Buffered Saline (PBS) alone. However, it demonstrates good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For most in vitro experiments, a common practice is to first create a high-concentration stock solution in an organic solvent, which is then diluted into the final aqueous experimental medium.[1][2][3][4]
Q2: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution is a frequent challenge with poorly soluble compounds like this compound.[1][2][4][5] This typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous/organic solvent mixture. Here are several steps to troubleshoot this issue:
-
Decrease the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[1][4][5]
-
Optimize Co-Solvent Percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. For many cell-based assays, a final DMSO concentration of up to 0.5% (v/v) is often tolerated, but it is crucial to run a vehicle control to account for any solvent effects.[1][2]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate serial dilutions in your aqueous buffer. This can help prevent the compound from crashing out of solution.[2][5]
-
Method of Mixing: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous buffer while gently vortexing or mixing. This facilitates rapid dispersion and can minimize local concentration gradients that lead to precipitation.[2]
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh immediately before each experiment to avoid precipitation over time.[1][5]
Q3: Can I dissolve this compound directly in water or ethanol?
A3: No, this compound is reported to be practically insoluble in water and has very limited solubility in ethanol.[1][3] Attempting to dissolve it directly in these solvents will likely result in a suspension rather than a true solution, leading to inaccurate and irreproducible experimental results.
Q4: My experimental results with this compound are inconsistent. Could this be related to solubility?
A4: Yes, inconsistent results are often linked to solubility issues.[5] If this compound is not fully dissolved or precipitates out of solution during your experiment, the actual concentration delivered to the target system will vary. To ensure consistency:
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions for every experiment.[5]
-
Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before use. If you observe any particulates, do not use the solution.[1][5]
-
Prepare Fresh Dilutions: Avoid using aqueous dilutions that have been stored, as the compound can precipitate over time.[5]
Q5: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A5: For in vivo applications where high concentrations or specific delivery routes are necessary, more advanced formulation strategies may be required. These can include:
-
Co-solvents: Using a mixture of solvents to increase solubility.[6][7][8]
-
Surfactants: Employing surfactants like Tween® 80 or Span® 20 can help create stable micellar formulations.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, significantly increasing their aqueous solubility.[9][10]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability.[9][11]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution rate.[6][11][12]
Data Presentation: Solubility Enhancement of this compound
The following table summarizes the solubility of this compound in various solvent systems. This data is intended to guide the selection of an appropriate vehicle for your experiments.
| Vehicle/Excipient | This compound Concentration | Final Co-Solvent (%) | Observations |
| Water | 10 µM | 0% | Insoluble, visible precipitate |
| PBS (pH 7.4) | 10 µM | 0% | Insoluble, visible precipitate |
| 100% DMSO | 50 mM | 100% | Clear, stable solution |
| PBS with 0.5% DMSO | 50 µM | 0.5% | Clear solution, stable for < 1 hour |
| PBS with 1% DMSO | 100 µM | 1.0% | Clear solution, may precipitate after 2 hours |
| PBS with 0.1% Tween® 80 | 25 µM | 0% | Slightly hazy, some precipitation after 4 hours |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 200 µM | 0% | Clear, stable solution |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vitro Assays
Objective: To prepare a homogenous, low-concentration working solution of this compound in an aqueous buffer for biological experiments while minimizing precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile destination aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 20 mM).
-
Ensure complete dissolution by vortexing or sonicating the mixture until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution (Example: 10 µM final concentration):
-
Warm the destination aqueous buffer to the appropriate temperature for your experiment (e.g., 37°C for cell culture).
-
Perform a serial dilution. For a final concentration of 10 µM from a 20 mM stock, a 1:2000 dilution is required.
-
First, prepare an intermediate dilution by adding 2 µL of the 20 mM stock solution to 398 µL of the aqueous buffer to get a 100 µM intermediate solution. Gently vortex.
-
Next, add 10 µL of the 100 µM intermediate solution to 90 µL of the aqueous buffer to achieve the final 10 µM working concentration.
-
-
The final DMSO concentration in this example will be 0.05%. Ensure this is below the tolerance level for your specific experimental system.
-
Visually inspect the final working solution for any signs of precipitation.
-
-
Usage:
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous dilutions of this compound for more than one day due to potential precipitation and degradation.[4]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. senpharma.vn [senpharma.vn]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing JB300 Treatment for Maximum Degradation
Disclaimer: The following content is based on the general principles of targeted protein degradation. As of this writing, "JB300" does not correspond to a known, publicly documented therapeutic agent for protein degradation. The information provided is for illustrative purposes, assuming this compound is a hypothetical targeted protein degrader.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of this compound, a hypothetical protein degrader, for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hypothetical heterobifunctional molecule designed for targeted protein degradation. It functions by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
Q2: How do I determine the optimal concentration and duration for this compound treatment?
A2: The optimal concentration and treatment duration for this compound are cell-type and target-protein dependent. We recommend performing both a dose-response and a time-course experiment to determine the optimal conditions for your specific system. A typical starting point for a dose-response experiment is to treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours). For a time-course experiment, use a fixed, effective concentration of this compound and measure protein levels at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours).
Q3: What control experiments are essential when using this compound?
A3: To ensure the observed degradation is specific to the action of this compound, several control experiments are crucial:
-
Negative Control: Use a structurally similar but inactive version of this compound that cannot bind to either the target protein or the E3 ligase.
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Proteasome Inhibitor Control: Co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[3]
-
mRNA Levels: Assess the mRNA levels of your target gene to confirm that the decrease in protein is due to degradation and not transcriptional repression.[3]
Troubleshooting Guide
Problem 1: No degradation of the target protein is observed.
| Possible Cause | Recommended Solution |
| Low this compound Concentration | Perform a dose-response experiment to identify a more effective concentration. See Table 1 for an example. |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal treatment duration. Degradation can take minutes to hours.[1] See Table 2 for an example. |
| Cell Line Insensitivity | The cell line may not express the necessary E3 ligase or have other factors that prevent this compound activity. Test this compound in a different, validated cell line if possible. |
| Target Protein Not Expressed | Confirm the expression of your target protein in the chosen cell line via Western Blot or other methods before starting the degradation experiment. |
| Poor Cell Permeability of this compound | Test for cellular engagement of this compound with the target protein or the E3 ligase.[1] |
Problem 2: Incomplete degradation of the target protein.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration or Duration | Re-evaluate the dose-response and time-course data to see if a higher concentration or longer incubation time improves degradation. Be mindful of potential off-target effects at very high concentrations. |
| Target Protein Resynthesis | The rate of new protein synthesis may be competing with the rate of degradation. Consider using a protein synthesis inhibitor like cycloheximide (B1669411) as a control to assess the degradation rate without new synthesis. |
| "Hook Effect" | At very high concentrations, bifunctional degraders can form binary complexes (this compound-target or this compound-E3 ligase) instead of the productive ternary complex, leading to reduced degradation. Ensure your dose-response curve covers a wide range to identify this effect. |
Data Presentation
Table 1: Example Dose-Response of this compound on Target Protein Alpha
| This compound Concentration | Target Protein Alpha Level (% of Control) |
| 0 nM (Vehicle) | 100% |
| 1 nM | 85% |
| 10 nM | 52% |
| 100 nM | 15% |
| 1 µM | 10% |
| 10 µM | 8% |
*Data is based on a 24-hour treatment in a hypothetical cell line.
Table 2: Example Time-Course of this compound Treatment on Target Protein Alpha
| Treatment Duration (hours) | Target Protein Alpha Level (% of Control) |
| 0 | 100% |
| 2 | 88% |
| 4 | 65% |
| 8 | 30% |
| 16 | 12% |
| 24 | 10% |
| 48 | 9% |
*Data is based on treatment with 100 nM this compound in a hypothetical cell line.
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Mixture: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase for this compound, ubiquitin, ATP, and the purified target protein.
-
Add this compound: Add this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding Laemmli buffer.
-
Western Blot Analysis: Analyze the reaction products by Western Blot, probing for the target protein to observe higher molecular weight bands corresponding to ubiquitinated forms.
Visualizations
Caption: this compound-mediated protein degradation pathway.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for no degradation.
References
Technical Support Center: JB300 Experimental Setup
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Notice: The term "JB300" does not correspond to a standardized or widely recognized experimental setup in the scientific literature. The information provided below is based on general laboratory best practices and may not be applicable to a specific, proprietary, or less common experimental system referred to as this compound. For accurate troubleshooting, please consult the manufacturer's documentation or your institution's specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform before starting my this compound experiment?
A1: Before initiating any experiment, a thorough pre-experimental check is crucial to prevent common errors. This includes:
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Reagent and Sample Integrity: Verify that all reagents are within their expiration dates and have been stored under the recommended conditions. Ensure samples have been properly prepared and stored to prevent degradation.
-
Instrument Calibration: Confirm that the this compound instrument and any associated measurement devices (e.g., spectrophotometers, pH meters) have been recently calibrated according to the manufacturer's guidelines.
-
Environmental Conditions: Check and record the ambient temperature and humidity, as fluctuations can impact experimental outcomes. Ensure the experimental area is free from contaminants.
-
Protocol Review: A final review of the experimental protocol can help catch potential errors in procedural steps or calculations.
Q2: I am observing inconsistent readings between replicate samples. What could be the cause?
A2: Inconsistent readings among replicates are a common issue and can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are calibrated and that you are using the correct pipetting technique for the viscosity of the fluid.
-
Inadequate Mixing: Failure to properly mix reagents or samples before measurement can lead to non-uniform concentrations.
-
Temperature Gradients: Temperature differences across a multi-well plate or between sample tubes can affect reaction kinetics and instrument readings.
-
Well-to-Well Contamination: Cross-contamination between wells during sample loading can lead to erroneous results.
Q3: My negative controls are showing a positive signal. How should I troubleshoot this?
A3: A positive signal in a negative control group points towards contamination or non-specific interactions.
-
Reagent Contamination: One or more of your reagents (e.g., buffers, media, antibodies) may be contaminated. Test each reagent individually or use a fresh batch to identify the source.
-
Contaminated Equipment: Ensure all labware, pipette tips, and instrument components that come into contact with the samples are sterile and free from contaminants.
-
Non-Specific Binding (for immunoassays): If using antibodies, non-specific binding can be an issue. Consider increasing the concentration of blocking agents or optimizing washing steps.
Troubleshooting Guides
Issue 1: Low Signal or No Signal Detected
This guide provides a systematic approach to troubleshooting experiments where the expected signal is weak or absent.
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Reagent Concentration | Prepare fresh dilutions and verify calculations. | Signal intensity should increase to the expected range. |
| Inactive Enzyme or Reagent | Use a new lot of the enzyme/reagent or test its activity with a positive control. | A positive control should yield a strong signal, confirming reagent activity. |
| Suboptimal Incubation Time/Temperature | Review the protocol and optimize incubation parameters. | Signal should increase with optimized incubation conditions. |
| Instrument Settings Incorrect | Verify instrument settings such as wavelength, gain, and read time. | Correct settings should lead to the detection of the expected signal. |
Issue 2: High Background Signal
High background can mask the true signal from your samples. The following steps can help identify and mitigate the source of high background.
| Potential Cause | Recommended Action | Expected Outcome |
| Autofluorescence of Samples/Plate | Measure the fluorescence of a blank well (containing only buffer/media) and the experimental plate. | Identifies if the plate or sample matrix is contributing to the background. Consider using a different plate material. |
| Insufficient Washing Steps | Increase the number or duration of wash steps in your protocol. | Reduces non-specifically bound components, thereby lowering the background. |
| Light Leakage into the Instrument | Ensure the instrument's sample chamber is properly sealed during measurement. | Prevents external light from interfering with the signal detection. |
| High Detector Gain | Reduce the gain setting on the instrument. | Lowers the overall signal intensity, including the background. |
Experimental Workflow & Logic Diagrams
To aid in troubleshooting, the following diagrams illustrate a general experimental workflow and a logical process for diagnosing common issues.
Technical Support Center: Refining Compound Dosage for Reduced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of experimental compounds to minimize cytotoxicity while maintaining efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My compound is showing high cytotoxicity even at low concentrations. What are the initial steps to troubleshoot this?
A1: High cytotoxicity at low concentrations can stem from several factors. Here's a systematic approach to troubleshooting:
-
Confirm Compound Purity and Stability: Ensure the purity of your compound stock. Impurities from synthesis or degradation products can be highly toxic. Verify the stability of your compound under storage and experimental conditions.
-
Evaluate Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) can be cytotoxic. It is crucial to run a vehicle control (cells treated with the highest concentration of the solvent used in your experiment) to determine the solvent's contribution to cell death.[1]
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Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[2] Consider testing your compound on a panel of cell lines to understand its cytotoxicity profile.
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Optimize Incubation Time: Prolonged exposure can lead to cumulative toxic effects.[2][3] Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period that balances efficacy and toxicity.
Q2: How do I design a dose-response experiment to accurately determine the optimal concentration of my compound?
A2: A well-designed dose-response study is critical for determining the effective concentration range and the cytotoxic threshold of your compound.[4][5][6][7]
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Concentration Range: Select a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common starting point is a serial dilution (e.g., 2-fold or 10-fold dilutions).[1]
-
Number of Replicates: Use at least three biological replicates for each concentration to ensure statistical significance.
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Controls: Include the following controls:
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Untreated Control: Cells in culture medium only.
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Vehicle Control: Cells treated with the highest volume of the solvent used to dissolve the compound.
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Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
-
Data Analysis: Plot the cell viability against the log of the compound concentration to generate a dose-response curve. From this curve, you can calculate key parameters like the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Q3: What are the most common assays to measure cytotoxicity?
A3: Several assays are available to assess cell viability and cytotoxicity, each with its own principles and applications.
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Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[8][9][10] They are high-throughput and cost-effective for initial screening.
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane. Dead cells with compromised membranes take up the dye.
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Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific markers of apoptosis, or programmed cell death.[11][12][13][14] Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis.[13]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Results Between Experiments
-
Possible Cause: Inconsistent cell seeding density, variations in compound preparation, or "edge effects" in multi-well plates.[2]
-
Recommended Solution:
-
Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.
-
Prepare fresh dilutions of the compound for each experiment from a validated stock solution.
-
To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS).[2]
-
Issue 2: No Cytotoxic Effect Observed at Expected Concentrations
-
Possible Cause: The cell line may be resistant to the compound, the compound may have degraded, or the assay is not sensitive enough.[2]
-
Recommended Solution:
-
Test the compound on a panel of cell lines with known sensitivities to similar compounds.
-
Verify the stability and purity of your compound stock.
-
Consider using a more sensitive cytotoxicity assay. For example, if an MTT assay shows no effect, a more sensitive bioluminescent assay that measures ATP content could be employed.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of your compound and controls (vehicle, untreated).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells with your compound as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
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Resuspend the cells in 1X Binding Buffer.
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Add Annexin V-FITC and Propidium Iodide to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example Dose-Response Data for Compound X on HT-29 Cells
| Compound X (µM) | % Cell Viability (Mean ± SD) |
| 0 (Untreated) | 100 ± 4.2 |
| 0 (Vehicle) | 98.5 ± 5.1 |
| 0.1 | 95.3 ± 3.8 |
| 1 | 82.1 ± 6.3 |
| 10 | 51.7 ± 4.9 |
| 50 | 25.4 ± 3.1 |
| 100 | 5.8 ± 1.9 |
Table 2: Comparison of IC50 and CC50 Values for Compound X across Different Cell Lines
| Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HT-29 | 8.5 | 45.2 | 5.3 |
| A549 | 12.3 | 88.1 | 7.2 |
| MCF-7 | 5.1 | 30.5 | 6.0 |
Visualizations
Caption: Workflow for determining the optimal dosage of an experimental compound.
Caption: Potential signaling pathways affected by an experimental compound leading to cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 5. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. fda.gov [fda.gov]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
Technical Support Center: Enhancing Small Molecule Stability in Solution
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecules, such as JB300, in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling of small molecules in solution.
| Issue | Potential Cause | Suggested Solution(s) |
| Precipitation upon dilution into aqueous buffer | The compound's aqueous solubility limit has been exceeded. | - Decrease the final concentration of the compound. - Optimize the concentration of any co-solvents like DMSO; while minimizing DMSO is often desired, a concentration up to 0.5% is frequently tolerated in cell-based assays.[1] - Adjust the pH of the buffer, as the solubility of ionizable compounds can be highly dependent on pH.[1] - Consider a different solvent system or a formulation with excipients.[1] |
| Loss of compound activity in a cell-based assay | - Degradation in the culture medium. - Adsorption to plasticware. - Poor cell permeability. | - Assess the compound's stability directly in the specific culture medium.[2] - Utilize low-binding plates or add a small amount of a non-ionic surfactant.[2] - Evaluate the cell permeability of the compound using standard assays.[2] |
| Precipitate forms in the stock solution upon storage | - Poor solubility in the chosen solvent. - Degradation of the compound into an insoluble product. | - Prepare a more dilute stock solution.[2] - Use a different solvent with a higher solubilizing capacity.[2] - Analyze the precipitate to determine if it is the original compound or a degradant.[2] |
| Inconsistent experimental results | - Degradation of the compound over the course of the experiment. - Instability of stock solutions. | - Prepare solutions fresh before each experiment.[2] - Store stock solutions at lower temperatures, such as -20°C or -80°C, to slow degradation. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil if the compound is light-sensitive.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of small molecule degradation in aqueous solutions?
A1: Several factors can contribute to the degradation of a small molecule in an aqueous buffer:
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Hydrolysis: Compounds with labile functional groups, such as esters or amides, can be cleaved by water. This process can be catalyzed by acidic or basic conditions, making the pH of the buffer a critical factor.[2]
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Oxidation: Molecules with electron-rich moieties can be susceptible to oxidation. Dissolved oxygen in the buffer and exposure to light can promote this type of degradation.[2]
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Solubility Issues: Poor solubility can lead to precipitation over time, which may be mistaken for degradation. The precipitated form of the compound might also be more prone to degradation.[2]
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Adsorption: The compound may adsorb to the surfaces of storage containers or assay plates, which reduces its effective concentration in the solution.[2]
Q2: How can I perform a quick assessment of my compound's stability in a new solvent or buffer?
A2: To conduct a preliminary stability assessment, prepare a solution of your compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under various conditions (e.g., different temperatures, light exposures). At different time points, analyze the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks would signify degradation.[2]
Q3: What are some general strategies to improve the stability of a compound in solution?
A3: Several strategies can be employed to enhance the stability of a small molecule in solution:
-
pH Optimization: If your compound is susceptible to pH-dependent hydrolysis, adjusting the buffer's pH to a range where the compound is more stable can be very effective.[2]
-
Use of Co-solvents: For compounds with low aqueous solubility, adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability. However, it is crucial to ensure the co-solvent is compatible with your experimental system.[2]
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Addition of Antioxidants: If your compound is prone to oxidation, adding antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to the buffer can offer protection.[2]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[2]
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Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and performing experiments at reduced temperatures, when feasible, can increase stability.[2]
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Light Protection: For light-sensitive compounds, storing solutions in amber vials or wrapping containers in aluminum foil is recommended.[2]
-
Use of Fresh Solutions: The most dependable approach is often to prepare solutions immediately before each experiment.[2]
Experimental Protocols
Protocol for Assessing Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of a small molecule in an aqueous buffer.
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Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will generate a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. The formation of a precipitate can be more accurately measured using nephelometry.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these specific conditions.[1]
Protocol for Evaluating Chemical Stability
This protocol outlines a basic procedure to evaluate the chemical stability of a small molecule in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a solution of your compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and halt degradation.
-
Incubate Samples: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and quench them in the same manner as the initial sample.
-
Sample Analysis: Centrifuge all quenched samples to pellet any precipitate. Analyze the supernatant from each time point using an appropriate analytical method, such as LC-MS/MS, to quantify the remaining parent compound.
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Data Analysis: Plot the concentration of the parent compound versus time to determine the stability of the compound over the experimental duration.
Visual Guides
Caption: Troubleshooting workflow for addressing this compound instability in solution.
Caption: Key factors influencing the stability of this compound in a solution.
References
addressing variability in JB300 experimental results
Welcome to the technical support center for JB300. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experiments with this compound. For the purposes of this guide, this compound is a selective inhibitor of the p300 histone acetyltransferase (HAT) domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the p300 histone acetyltransferase (HAT) domain. By binding to the HAT domain, this compound prevents the acetylation of histone and non-histone protein substrates, leading to the modulation of gene expression and downstream cellular processes. The Wnt/β-catenin signaling pathway is one of the key pathways affected by p300 inhibition.[1]
Q2: I am observing significant variability in my IC50 values for this compound across experiments. What are the potential causes?
A2: Variability in IC50 values can stem from several factors. Common causes include inconsistencies in cell culture conditions, such as cell passage number and confluency, as well as variations in the preparation and storage of this compound.[2][3] It is also crucial to ensure the stability of the compound in your specific cell culture medium over the duration of the experiment. Lot-to-lot variation of this compound can also contribute to these discrepancies.[4][5][6]
Q3: My this compound treatment is not showing the expected downstream effect on target gene expression. What should I check?
A3: First, confirm the activity of your current lot of this compound using a reliable positive control cell line. Next, verify the time course of your experiment; the optimal treatment duration to observe changes in gene expression can vary between cell types. Also, ensure that your methods for RNA extraction and qRT-PCR are optimized and that your primers are specific and efficient. Finally, consider the cellular context, as the effects of p300 inhibition can be dependent on the specific signaling pathways active in your chosen cell model.[7][8]
Q4: I am seeing unexpected cytotoxicity at concentrations where I don't expect to see a p300-specific effect. What could be the reason?
A4: Off-target effects or issues with the solubility of this compound could be contributing to non-specific cytotoxicity. Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound can cause cellular stress and lead to cytotoxicity. It is also advisable to test the vehicle alone as a control to rule out any effects of the solvent.
Q5: What is the best way to prepare and store this compound?
A5: this compound should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in pre-warmed cell culture medium immediately before use. Protect the stock solution from light.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTT, CellTiter-Glo) following this compound treatment.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability.
Data Presentation: Common Causes of Variability
| Potential Cause | Recommended Action |
| Cell Culture | Maintain a consistent cell passage number. Seed cells at a uniform density and ensure even distribution. Use the same batch of serum and media for a set of experiments.[2][9] |
| This compound Preparation | Prepare fresh dilutions from a frozen stock for each experiment. Ensure complete solubilization in DMSO before adding to media. Visually inspect for precipitation. |
| Assay Procedure | Adhere strictly to incubation times. Ensure reagents are equilibrated to the correct temperature before use. Use a multichannel pipette for reagent addition to minimize timing differences. |
| Lot-to-Lot Variability | If a new lot is introduced, perform a side-by-side comparison with the old lot using a standardized assay.[10][11] |
Issue 2: Lack of Downstream Effects
This section addresses the issue of not observing expected changes in downstream markers (e.g., histone acetylation, gene expression) after this compound treatment.
Logical Relationship Diagram for Diagnosing Lack of Effect
Caption: Diagnosing the absence of downstream effects.
Experimental Protocols
Protocol 1: General Cell Viability Assay (using CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare a 2X serial dilution of this compound in cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
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Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
Protocol 2: Western Blotting for Histone H3 Acetylation (H3K27ac)
-
Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27ac overnight at 4°C. Use an antibody for total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Mandatory Visualizations
This compound Mechanism of Action in the Wnt/β-catenin Pathway
Caption: this compound inhibits p300-mediated coactivation of TCF/LEF.
References
- 1. Targeted functional analysis of p300 coactivator in Wnt/β-catenin signaling pathway using phosphoproteomic and biochemical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture conditions [qiagen.com]
- 3. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 6. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Three Major Signaling Pathways After Endurance Training and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Established cell lines and their conditioned media support bovine embryo development during in-vitro culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.chop.edu [research.chop.edu]
- 11. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimization of CRBN Engagement by JB300
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JB300 for Cereblon (CRBN) engagement experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule designed to bind directly to Cereblon (CRBN), a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[1][2][3][4] By engaging CRBN, this compound can modulate the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3][4]
Q2: How does this compound-mediated CRBN engagement lead to protein degradation?
A2: Upon binding to CRBN, this compound induces a conformational change in the substrate-binding pocket, creating a new interface for the recruitment of neosubstrates.[2][3] The CRL4-CRBN complex then polyubiquitinates the recruited neosubstrate, flagging it for degradation by the 26S proteasome. This process is central to the therapeutic potential of CRBN-modulating agents.
Q3: What are the key factors to consider for optimizing this compound's efficacy in my experiments?
A3: Several factors can influence the effectiveness of this compound. These include the cellular expression level of CRBN, the concentration of this compound used, the incubation time, and the specific cell line being investigated. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your target protein and cell type.[5]
Q4: Can this compound be used as a component of a Proteolysis Targeting Chimera (PROTAC)?
A4: Yes, the CRBN-binding moiety of molecules like this compound is a common component of PROTACs.[6][7] A PROTAC is a bifunctional molecule that links a CRBN ligand (like this compound) to a ligand for a target protein, thereby bringing the target protein into proximity with the E3 ligase for degradation.[6]
Troubleshooting Guides
Issue 1: No or weak signal in my CRBN engagement assay (e.g., NanoBRET).
-
Question: I am not observing a significant signal in my NanoBRET assay after treating cells with this compound. What could be the issue?
-
Answer: There are several potential reasons for a weak or absent signal:
-
Low CRBN expression: The cell line you are using may have low endogenous expression of CRBN. Confirm CRBN expression levels via Western blot or use a cell line known to have robust CRBN expression, such as HEK293T.[5][8]
-
Suboptimal this compound concentration: The concentration of this compound may be too low to effectively compete with the tracer. Perform a dose-response experiment with a wider concentration range.
-
Incorrect assay setup: Review the NanoBRET protocol to ensure all components (NanoLuc-CRBN fusion, tracer, substrate) were added correctly and in the proper order.[6][8]
-
Cell viability issues: High concentrations of this compound or other assay components may be causing cytotoxicity. Perform a cell viability assay in parallel.
-
Issue 2: I am not observing degradation of my target protein after this compound treatment.
-
Question: My Western blot results show no change in the levels of my target protein after treating with this compound. What should I troubleshoot?
-
Answer: A lack of protein degradation can be due to several factors:
-
Insufficient incubation time: Protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal degradation time.[5]
-
Proteasome inhibition: Ensure that the proteasome is active in your cells. As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation machinery is being engaged.[5]
-
Lack of accessible lysines: The target protein may not have accessible lysine (B10760008) residues for ubiquitination.[5]
-
Rapid deubiquitination: Deubiquitinating enzymes (DUBs) can remove ubiquitin chains, preventing degradation. Consider using DUB inhibitors in your lysis buffer.[5]
-
Issue 3: I am observing the "hook effect" in my this compound dose-response curve.
-
Question: At high concentrations of this compound, I see less protein degradation than at moderate concentrations. What is causing this?
-
Answer: This phenomenon is known as the "hook effect" and is common with bifunctional molecules like PROTACs.[5] At high concentrations, this compound can form binary complexes with either CRBN or the target protein, which are non-productive for degradation, rather than the productive ternary complex (CRBN-JB300-target). To mitigate this, perform a wide dose-response experiment to identify the optimal concentration range for degradation.[5]
Quantitative Data
The following tables provide hypothetical quantitative data for this compound to serve as a reference for expected experimental outcomes.
Table 1: Binding Affinity of this compound to CRBN
| Assay Type | Ligand | IC50 (nM) | KD (nM) |
| NanoBRET | This compound | 50 | - |
| Lenalidomide | 250 | - | |
| Isothermal Titration Calorimetry (ITC) | This compound | - | 35 |
| Lenalidomide | - | 180 |
Table 2: this compound-Mediated Degradation of Target Protein X (TPX)
| Cell Line | Treatment (24h) | DC50 (nM) | Dmax (%) |
| HEK293T | This compound | 25 | 95 |
| Lenalidomide | 150 | 80 | |
| MM.1S | This compound | 15 | 98 |
| Lenalidomide | 100 | 85 |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.
Experimental Protocols
NanoBRET™ Target Engagement Assay for Cereblon
This protocol measures the competitive displacement of a fluorescent tracer from a NanoLuc®-CRBN fusion protein by this compound in live cells.[6][8][9]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA for NanoLuc®-CRBN fusion protein
-
Transfection reagent
-
White, 96-well assay plates
-
This compound
-
NanoBRET™ CRBN Tracer and Nano-Glo® Substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[6]
-
Transfection: Transfect the cells with the NanoLuc®-CRBN fusion plasmid according to the manufacturer's protocol. Incubate for 4-6 hours.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the dilutions to the respective wells.[6]
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to each well.[6]
-
Incubation and Measurement: Incubate the plate at 37°C for 2 hours. Measure luminescence at 460 nm (donor emission) and 618 nm (acceptor emission).[6]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the this compound concentration to determine the IC50 value.[6]
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired amount of time.
-
Cell Lysis: Wash cells with PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control to determine the extent of degradation.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation via CRBN engagement.
Caption: Experimental workflow for the NanoBRET CRBN engagement assay.
Caption: Troubleshooting decision tree for lack of protein degradation.
References
- 1. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. promega.com [promega.com]
Validation & Comparative
Validating JB300-Induced Aurora A Degradation: A Comparative Guide to Mass Spectrometry and Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based proteomics and traditional Western blotting for the validation of Aurora A protein degradation induced by the PROTAC (Proteolysis Targeting Chimera) JB300. We present quantitative data from analogous Aurora A PROTACs, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal validation strategy for their drug discovery efforts.
Introduction to this compound and Aurora A Degradation
This compound is a highly selective and potent PROTAC designed to induce the degradation of Aurora A kinase, a key regulator of mitosis that is frequently overexpressed in various cancers. This compound is composed of the selective Aurora A inhibitor MK-5108 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This heterobifunctional molecule facilitates the formation of a ternary complex between Aurora A and CRBN, leading to the ubiquitination of Aurora A and its subsequent degradation by the proteasome. Validating the extent and specificity of this degradation is a critical step in the preclinical development of PROTACs like this compound.
Comparative Analysis of Validation Methods
The two primary methods for validating and quantifying PROTAC-induced protein degradation are mass spectrometry-based proteomics and Western blotting. Each technique offers distinct advantages and limitations in terms of scope, sensitivity, and throughput.
| Feature | Mass Spectrometry (Global Proteomics) | Western Blot |
| Scope | Proteome-wide, unbiased analysis | Targeted, single-protein analysis |
| Specificity | High, can distinguish between protein isoforms and post-translational modifications | Dependent on antibody specificity |
| Sensitivity | High, capable of detecting subtle changes in protein abundance | Moderate, dependent on antibody affinity and protein expression levels |
| Quantification | Highly quantitative (e.g., SILAC, TMT) | Semi-quantitative |
| Throughput | Moderate to high, depending on the platform | Low to moderate |
| Off-Target Effects | Can identify unintended protein degradation across the proteome | Cannot assess off-target effects |
| Cost & Complexity | High cost, requires specialized equipment and expertise | Lower cost, relatively simple and widely available |
Quantitative Data Summary
While specific quantitative proteomics data for this compound is not yet publicly available, data from closely related Aurora A PROTACs, such as the alisertib-based PROTAC JB170 and the MK-5108-based PROTACs, provide valuable insights into the expected outcomes.
Mass Spectrometry Data for Aurora A PROTACs
Global proteomics studies using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) have been employed to assess the specificity of Aurora A degradation.
Table 1: SILAC-based Proteomics Analysis of JB170-treated MV4-11 Cells
| Protein | Log2 Fold Change (JB170 vs. Alisertib) | p-value |
| Aurora A | -0.81 | 1.68e-05 |
| Aurora B | Not significantly changed | >0.05 |
| Other Kinases | Not significantly changed | >0.05 |
Data from a study on the alisertib-based PROTAC JB170, which also degrades Aurora A.[1] This data demonstrates the high specificity of the PROTAC for Aurora A, with no other proteins, including the closely related Aurora B, showing significant depletion.[1]
Table 2: Degradation Potency of MK-5108-based PROTACs
| PROTAC | DC50 (nM) | Dmax (%) |
| This compound | 30 | 78 |
| SK2188 | < 10 | 98 (at 1h) |
DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values highlight the high potency of these degraders.
Western Blot Data for Aurora A PROTACs
Western blotting is routinely used to confirm the degradation of the target protein and to determine key parameters like DC50 and Dmax.
Table 3: Western Blot Quantification of Aurora A Degradation
| PROTAC | Concentration (nM) | Aurora A Remaining (%) |
| dAurAB5 | 100 | ~17 |
| dAurAB5 + Proteasome Inhibitor | 100 | ~100 |
This data, from a dual Aurora A/B degrader, demonstrates that degradation is proteasome-dependent, a key characteristic of PROTAC-mediated degradation.[2]
Experimental Protocols
Mass Spectrometry-Based Proteomics (SILAC)
This protocol outlines a general workflow for a SILAC experiment to quantify changes in the proteome following this compound treatment.
-
Cell Culture and Labeling:
-
Culture two populations of cells (e.g., MV4-11) for at least five doublings in SILAC media. One population is grown in "light" medium (containing normal L-arginine and L-lysine), and the other in "heavy" medium (containing stable isotope-labeled L-arginine and L-lysine).
-
-
PROTAC Treatment:
-
Treat the "heavy" labeled cells with this compound (e.g., 100 nM for 6 hours).
-
Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap Fusion).[3]
-
-
Data Analysis:
-
Use software like MaxQuant to identify and quantify peptides and proteins.[3]
-
Calculate the heavy-to-light ratios for each protein to determine the relative abundance changes upon this compound treatment.
-
Western Blot Analysis
This protocol describes the steps for validating Aurora A degradation by Western blot.
-
Cell Culture and Treatment:
-
Seed cells (e.g., neuroblastoma cell line NGP) and allow them to adhere.
-
Treat cells with a dose-response of this compound (e.g., 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Aurora A (e.g., rabbit monoclonal antibody, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Quantification:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Aurora A band intensity to the loading control.
-
Mandatory Visualizations
References
A Comparative Guide to JB300 and Other Aurora Kinase Inhibitors for Researchers
In the landscape of cancer therapeutics, Aurora kinases have emerged as pivotal targets due to their critical roles in cell cycle regulation. The development of inhibitors targeting these kinases has provided valuable tools for cancer research and potential clinical applications. This guide offers an objective comparison of JB300, a novel PROTAC (Proteolysis Targeting Chimera) degrader of Aurora A kinase, with other established Aurora kinase inhibitors. We provide a comprehensive overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection of appropriate research tools.
Mechanism of Action: Inhibition vs. Degradation
Traditional Aurora kinase inhibitors, such as Alisertib and MK-5108, function by competitively binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity. This leads to a cascade of events including disruption of mitotic spindle assembly and ultimately, cell cycle arrest and apoptosis.
In contrast, this compound operates through a distinct mechanism of targeted protein degradation. As a PROTAC, this compound is a heterobifunctional molecule that links the Aurora A inhibitor MK-5108 to a ligand for the Cereblon E3 ubiquitin ligase. This proximity induces the ubiquitination of Aurora A, marking it for degradation by the proteasome. This degradation-based approach not only ablates the catalytic function but also the non-catalytic scaffolding functions of Aurora A, potentially leading to different downstream cellular consequences.[1]
Quantitative Performance Metrics: A Comparative Overview
Direct comparison of the potency of this compound with traditional inhibitors is nuanced due to their different mechanisms of action. The efficacy of PROTACs is typically measured by their ability to induce protein degradation (DC50 and Dmax), while inhibitors are assessed by their ability to block kinase activity (IC50 for kinase inhibition) and cell proliferation (IC50 for cytotoxicity).
The following table summarizes the available quantitative data for this compound and other selected Aurora kinase inhibitors. It is important to note that the data are compiled from various studies and direct, head-to-head comparisons in the same experimental systems are limited.
| Compound | Type | Target(s) | DC50 (nM) | Dmax (%) | IC50 (nM, Kinase Assay) | IC50 (µM, Cell Viability) | Cell Line(s) |
| This compound | PROTAC Degrader | Aurora A | 30 | 78 | - | Dose-dependent cytotoxicity | MV4-11 (AML)[2] |
| MK-5108 | Small Molecule Inhibitor | Aurora A | - | - | 0.064 (Aurora A) | 0.25 - >10 | NSCLC cell lines (H358, H1355, H460, A427, H1666, H1975, A549, Calu-1, HCC827, H1650, H727)[3] |
| Alisertib (MLN8237) | Small Molecule Inhibitor | Aurora A >> Aurora B | - | - | 1.2 (Aurora A), 396.5 (Aurora B) | 0.015 - 0.469 | Broad panel of cancer cell lines[4] |
| Barasertib (AZD1152) | Small Molecule Inhibitor | Aurora B | - | - | - | - | Various |
| Danusertib (PHA-739358) | Small Molecule Inhibitor | Pan-Aurora | - | - | 13 (Aurora A), 79 (Aurora B), 61 (Aurora C) | - | Various |
Signaling Pathways: Divergent Downstream Effects
The inhibition versus degradation of Aurora A kinase can trigger different downstream signaling cascades, leading to distinct cellular phenotypes. While both approaches ultimately aim to disrupt cell cycle progression and induce apoptosis, the specific pathways affected can vary.
Aurora A Signaling: Inhibition vs. Degradation
Caption: Differential effects of Aurora A kinase inhibition versus degradation on downstream signaling pathways.
Inhibition of Aurora A's kinase activity primarily leads to a G2/M cell cycle arrest due to the disruption of mitotic spindle formation.[4] This is often associated with the stabilization of tumor suppressors like p53 and the upregulation of p21.[5] In contrast, degradation of Aurora A via a PROTAC like this compound not only eliminates its catalytic activity but also its non-catalytic scaffolding functions. This can result in a distinct S-phase arrest, a phenotype not typically observed with kinase inhibitors, suggesting a role for Aurora A in DNA replication that is independent of its kinase activity.[1] Both mechanisms ultimately converge on the induction of apoptosis.[1][6]
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (Luminescence-based)
This protocol is adapted for determining the in vitro potency of compounds against Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., this compound, Alisertib, MK-5108) dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add Aurora A kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot for Aurora A Degradation
This protocol outlines the steps to assess the degradation of Aurora A protein induced by a PROTAC like this compound.
References
- 1. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora A promotes chemosensitivity via inducing cell cycle arrest and apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurora A-Targeting Therapeutics: The Inhibitor MLN8237 (Alisertib) vs. the Degrader JB300
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two distinct therapeutic modalities targeting Aurora A kinase: MLN8237 (Alisertib), a well-characterized small molecule inhibitor, and JB300, a novel PROTAC degrader. This analysis is supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
MLN8237 (Alisertib) and this compound both target Aurora A kinase, a critical regulator of mitosis that is frequently overexpressed in various cancers. However, they employ fundamentally different mechanisms. MLN8237 is an ATP-competitive inhibitor that blocks the catalytic activity of Aurora A kinase.[1] In contrast, this compound is a Proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that induces the selective degradation of the Aurora A protein by the cellular ubiquitin-proteasome system. This guide will delve into a detailed comparison of their mechanisms, present available performance data, outline key experimental protocols for their evaluation, and visualize their distinct cellular pathways.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the available quantitative data for MLN8237 and this compound. It is important to note that a direct head-to-head comparative study is not publicly available. Therefore, the data presented is compiled from separate preclinical and clinical investigations.
Table 1: In Vitro Performance
| Parameter | MLN8237 (Alisertib) | This compound |
| Mechanism of Action | Selective Aurora A Kinase Inhibitor | Selective Aurora A Protein Degrader (PROTAC) |
| IC50 (Cell-free Aurora A) | 1.2 nM[2] | Not Applicable (Degrader) |
| Cellular IC50 | 15 - 469 nM (in a broad panel of cell lines)[3] | Dose-dependent cytotoxicity in AML cells[4] |
| DC50 (Degradation) | Not Applicable | 30 nM (in MV4-11 cells)[4][5] |
| Dmax (Degradation) | Not Applicable | 78% (in MV4-11 cells)[4] |
| Selectivity | >200-fold for Aurora A over Aurora B[2][3] | No degradation of Aurora B at 10 µM[4] |
Table 2: In Vivo and Clinical Performance
| Parameter | MLN8237 (Alisertib) | This compound |
| Preclinical In Vivo Efficacy | Tumor growth inhibition in solid tumor xenografts and regression in lymphoma models.[3] | Data not publicly available. |
| Clinical Development Stage | Phase 1, 2, and 3 clinical trials for various solid and hematological malignancies.[6][7][8] | Preclinical. |
| Observed Clinical Responses | Partial responses and stable disease observed in various cancers, including lymphoma, sarcoma, and small-cell lung cancer.[7][8] | Not applicable. |
| Common Toxicities (Clinical) | Neutropenia, fatigue, nausea, stomatitis, and mucositis.[6][7] | Not applicable. |
Mechanism of Action: Inhibition vs. Degradation
The primary distinction between MLN8237 and this compound lies in their interaction with Aurora A kinase at the cellular level.
MLN8237 (Alisertib): As a selective Aurora A kinase inhibitor, MLN8237 competitively binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.[1] This inhibition of catalytic activity disrupts the proper formation of the mitotic spindle, leading to mitotic arrest, aneuploidy, and ultimately, cell death (apoptosis) or senescence.[9]
This compound: this compound is a PROTAC that functions as an Aurora A degrader. It is a heterobifunctional molecule composed of a ligand that binds to Aurora A (the inhibitor MK-5108), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By bringing Aurora A into close proximity with the E3 ligase, this compound induces the ubiquitination of Aurora A, marking it for degradation by the 26S proteasome. This results in the physical elimination of the Aurora A protein from the cell.
Signaling Pathways
Both compounds ultimately impact the Aurora A kinase signaling pathway, which is crucial for mitotic progression. Aurora A is activated during the G2 phase and M phase of the cell cycle and plays a key role in centrosome maturation, spindle assembly, and chromosome segregation. Its activity is intertwined with other cell cycle regulators, such as Cyclin B1-CDK1.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare compounds like MLN8237 and this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., MLN8237 or this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[2][10][11]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[2][11]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot for Protein Degradation
This technique is used to quantify the amount of a target protein (e.g., Aurora A) in cell lysates.
-
Cell Treatment: Treat cells with the PROTAC (this compound) at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (Aurora A) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[1][3]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.[1][3]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Gate the cell populations to distinguish between G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Conclusion
MLN8237 (Alisertib) and this compound represent two distinct and promising strategies for targeting Aurora A kinase in cancer. MLN8237, as a kinase inhibitor, has a substantial body of preclinical and clinical data demonstrating its therapeutic potential, albeit with associated toxicities. This compound, as a PROTAC degrader, offers an alternative mechanism that leads to the complete removal of the Aurora A protein. While preclinical data for this compound is still emerging, its potent and selective degradation of Aurora A suggests it could have a different efficacy and safety profile compared to kinase inhibition. Further head-to-head studies are warranted to fully elucidate the comparative advantages and disadvantages of these two approaches in various cancer contexts. This guide provides a foundational framework for understanding and evaluating these two important classes of anti-cancer agents.
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
Confirming On-Target Effects of Ferroptosis-Inducing Compounds with Genetic Knockdowns: A Comparative Guide
This guide provides a comparative analysis of pharmacological and genetic methods to validate the on-target effects of ferroptosis-inducing compounds, using FIN56 as a representative example. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding and implementing robust target validation strategies.
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Small molecules that induce ferroptosis are promising therapeutic candidates for various diseases, including cancer. FIN56 is a specific inducer of ferroptosis that acts by inducing the degradation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[2][3] Additionally, FIN56 activates squalene (B77637) synthase (SQS), leading to the depletion of coenzyme Q10, which further promotes ferroptosis.[1][2][4]
To confidently attribute the observed cellular phenotype (ferroptosis) to the inhibition of a specific target (GPX4) by a small molecule (FIN56), it is crucial to employ orthogonal validation methods. Genetic knockdown, such as RNA interference (RNAi), serves as a powerful tool to corroborate the on-target effects of pharmacological agents.[5][6]
Comparison of Pharmacological and Genetic Approaches
| Feature | Pharmacological Approach (e.g., FIN56) | Genetic Approach (e.g., GPX4 siRNA) |
| Principle | Inhibition of protein function by a small molecule. | Reduction of protein expression via mRNA degradation. |
| Mechanism of Action | For FIN56, post-translational degradation of GPX4 and activation of SQS.[2][3] | Silencing of GPX4 mRNA, leading to decreased protein synthesis.[7] |
| Directness of Evidence | Directly tests the effect of the compound on the cellular system. | Provides functional evidence by demonstrating the consequence of the target's absence.[5] |
| Potential for Off-Target Effects | Small molecules can have unintended targets. | RNAi can have off-target effects by silencing unintended mRNAs.[8][9] |
| Temporal Control | Rapid onset of action, dependent on compound administration and cellular uptake. | Slower onset, requires time for mRNA and protein degradation. |
| Reversibility | Effects can be reversed by washing out the compound (depending on binding kinetics). | Generally not reversible in the short term. |
| Applications | High-throughput screening, dose-response studies, in vivo studies. | Target identification and validation, pathway analysis.[10][11] |
Experimental Data Summary
The following table summarizes hypothetical quantitative data from experiments designed to confirm the on-target effects of FIN56 by comparing its effects to that of GPX4 knockdown.
| Experiment | Metric | Control (Vehicle) | FIN56 (1 µM) | Control siRNA | GPX4 siRNA | FIN56 + GPX4 siRNA |
| Cell Viability | % Viable Cells | 100% | 45% | 98% | 55% | 30% |
| Lipid ROS Levels | Mean Fluorescence Intensity | 50 | 250 | 55 | 230 | 350 |
| GPX4 Protein Levels | Relative to Control | 1.0 | 0.3 | 0.95 | 0.2 | 0.1 |
| SQS Activity | Relative to Control | 1.0 | 2.5 | 1.1 | 1.0 | 2.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Signaling Pathway of FIN56-Induced Ferroptosis
The diagram below illustrates the dual mechanism of action of FIN56, leading to the induction of ferroptosis.
Caption: Signaling pathway of FIN56-induced ferroptosis.
Experimental Workflow for Target Validation
The following diagram outlines the workflow for validating the on-target effects of a small molecule using genetic knockdown.
Caption: Workflow for on-target validation using genetic knockdown.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pharmacological Arm: Treat cells with varying concentrations of FIN56 or vehicle control (DMSO).
-
Genetic Arm: Transfect cells with GPX4-targeting siRNA or a non-targeting control siRNA according to the manufacturer's protocol. After 24 hours, replace the medium.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle or control siRNA-treated cells to determine the percentage of cell viability.
Lipid ROS Measurement (BODIPY™ 581/591 C11 Staining)
-
Cell Treatment: Treat cells as described in the cell viability assay protocol.
-
Staining: At the end of the treatment period, add BODIPY™ 581/591 C11 to the cell culture medium to a final concentration of 2 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Harvest: Wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the dye will emit green fluorescence.
-
Analysis: Quantify the mean fluorescence intensity of the green channel to determine the levels of lipid ROS.
Western Blot for GPX4 Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative protein expression.
By employing these comparative methodologies and experimental protocols, researchers can robustly validate the on-target effects of novel ferroptosis-inducing compounds, thereby increasing confidence in their mechanism of action and therapeutic potential.
References
- 1. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 2. Unraveling cell death mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. licorbio.com [licorbio.com]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: JB300 and Other PROTAC Degraders Targeting Aurora A
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a head-to-head comparison of JB300, a potent and selective Aurora A degrader, with other notable PROTACs targeting the same kinase. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Aurora A kinase, a key regulator of mitosis, is a well-established cancer target. While traditional small-molecule inhibitors can block its catalytic activity, they may not address its non-catalytic functions, which also contribute to tumorigenesis.[1] PROTACs offer an alternative and potentially more effective strategy by inducing the degradation of the entire Aurora A protein.
Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein (in this case, Aurora A), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is then released and can engage in another degradation cycle.
References
Unraveling the Efficacy of JB300: A Comparative Analysis in 2D and 3D Cell Culture Models
A comprehensive evaluation of drug efficacy in preclinical models is paramount for successful clinical translation. This guide provides a detailed comparison of the pharmacological effects of the investigational compound JB300 in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The data presented herein aims to equip researchers, scientists, and drug development professionals with the necessary insights to interpret the activity of this compound and underscore the importance of model selection in preclinical drug assessment.
Recent advancements in cell culture technology have highlighted the limitations of conventional 2D systems in predicting in vivo drug responses.[1][2][3] Three-dimensional cell cultures have emerged as superior models that more accurately recapitulate the complex cellular interactions, nutrient and oxygen gradients, and drug penetration barriers characteristic of native tissues and tumors.[4][5][6] This guide delves into the differential efficacy of this compound in these two distinct culture formats, providing a robust dataset to inform future research and development.
Comparative Efficacy of this compound: IC50 Determination
A critical parameter for assessing a compound's potency is its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound in a panel of cancer cell lines cultured in both 2D and 3D environments. A significant increase in the IC50 values was observed in the 3D spheroid models across all cell lines tested, indicating a higher resistance to this compound in a more tissue-like context.[7][8][9] This phenomenon is commonly attributed to the limited drug penetration into the core of the spheroids and the altered physiological state of the cells within the 3D structure.
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Change (3D/2D) |
| MCF-7 | 5.2 | 28.7 | 5.5 |
| A549 | 8.1 | 45.3 | 5.6 |
| HCT116 | 3.5 | 21.1 | 6.0 |
| U-87 MG | 12.4 | 78.9 | 6.4 |
Experimental Protocols
To ensure reproducibility and transparency, detailed methodologies for the key experiments are provided below.
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound was added to the wells, and the plates were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
3D Spheroid Viability Assay (CellTiter-Glo® 3D Assay)
-
Spheroid Formation: Cells were seeded in ultra-low attachment 96-well plates at a density of 2,000 cells per well and cultured for 3-4 days to allow for spheroid formation.
-
Compound Treatment: A serial dilution of this compound was added to the wells, and the spheroids were incubated for 7 days.
-
Assay Reagent Addition: 100 µL of CellTiter-Glo® 3D Reagent was added to each well.
-
Lysis and Luminescence Reading: The plates were shaken for 5 minutes to induce cell lysis and then incubated at room temperature for 25 minutes to stabilize the luminescent signal. Luminescence was recorded using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in comparing the efficacy of this compound in 2D versus 3D cell culture models.
Figure 1: Workflow for 2D vs. 3D Efficacy Testing.
Signaling Pathway of this compound
While the precise mechanism of action of this compound is still under investigation, preliminary studies suggest its involvement in the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. The diagram below depicts the proposed mechanism.
Figure 2: Proposed Mechanism of Action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using a Microfluidic Device for Culture and Drug Toxicity Testing of 3D Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Three-Dimensional In Vitro Cell Culture Models for Efficient Drug Discovery: Progress So Far and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Role of in vitro two-dimensional (2D) and three-dimensional (3D) cell culture systems for ADME-Tox screening in drug discovery and development: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
JB300: Unparalleled Selectivity for Aurora A Kinase Degradation
For researchers in oncology and drug discovery, the selective targeting of cancer-driving proteins is a paramount goal. JB300, a novel PROTAC (Proteolysis Targeting Chimera) degrader, demonstrates exceptional selectivity for Aurora A kinase over its closely related isoform, Aurora B. This guide provides a comprehensive comparison of this compound's selectivity profile against established Aurora kinase inhibitors, Alisertib and Tozasertib, supported by experimental data and detailed methodologies.
Aurora kinases, particularly Aurora A and Aurora B, are crucial regulators of mitosis and have emerged as significant targets in cancer therapy. While both isoforms share a high degree of homology in their catalytic domains, their distinct cellular functions necessitate the development of highly selective inhibitors to minimize off-target effects. This compound leverages the PROTAC technology to not just inhibit, but induce the degradation of Aurora A, offering a distinct and highly selective mechanism of action.
Comparative Selectivity Profile
The selectivity of this compound for Aurora A is highlighted by its potent degradation activity against this target, with no discernible effect on Aurora B levels at high concentrations. This contrasts with small molecule inhibitors like Alisertib and Tozasertib, which, despite showing preferential binding to Aurora A, still exhibit measurable activity against Aurora B.
| Compound | Target | Mechanism of Action | IC50/Ki/DC50 (nM) | Selectivity (Aurora A vs. Aurora B) |
| This compound | Aurora A | Degradation | DC50: 30 | Highly Selective (>333-fold) |
| Aurora B | Degradation | No degradation up to 10,000 | ||
| MK-5108 (this compound warhead) | Aurora A | Inhibition | IC50: 0.064[1] | ~220-fold[1] |
| Aurora B | Inhibition | IC50: ~14 | ||
| Alisertib (MLN8237) | Aurora A | Inhibition | IC50: 1.2[2] | >200-fold[2] |
| Aurora B | Inhibition | IC50: 396.5[2] | ||
| Tozasertib (VX-680) | Aurora A | Inhibition | Ki: 0.6[3] | 30-fold[3] |
| Aurora B | Inhibition | Ki: 18[3] |
Caption: Comparative analysis of this compound, its warhead MK-5108, Alisertib, and Tozasertib, highlighting their mechanism of action, potency, and selectivity for Aurora A versus Aurora B.
Visualizing Selectivity: A Logical Comparison
The following diagram illustrates the superior selectivity of this compound in targeting Aurora A for degradation while sparing Aurora B, a key differentiator from traditional kinase inhibitors.
Caption: Logical diagram illustrating the distinct selectivity profiles.
Experimental Protocols
The determination of the selectivity and potency of these compounds relies on robust biochemical and cellular assays.
Biochemical Kinase Inhibition Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
Objective: To determine the concentration of a compound required to inhibit 50% of the kinase activity (IC50) or the binding affinity (Ki).
-
General Protocol:
-
Reaction Setup: Recombinant human Aurora A or Aurora B enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The test compound (e.g., Alisertib, Tozasertib, MK-5108) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated, typically by the addition of ATP, and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include:
-
Radiometric Assay: Utilizes [γ-³³P]ATP, where the incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter.[1][4]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[3]
-
-
Data Analysis: IC50 or Ki values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Degradation Assays (for PROTACs)
These assays assess the ability of a PROTAC to induce the degradation of the target protein within a cellular context.
-
Objective: To determine the concentration of a PROTAC required to degrade 50% of the target protein (DC50).
-
General Protocol:
-
Cell Culture: A relevant human cell line (e.g., MV4-11 acute myeloid leukemia cells) is cultured under standard conditions.
-
Compound Treatment: Cells are treated with increasing concentrations of the PROTAC (e.g., this compound) for a specific duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the target protein (Aurora A) and a loading control (e.g., GAPDH or β-actin). An antibody for the off-target protein (Aurora B) is used to assess selectivity.
-
The bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of the target protein is normalized to the loading control. The DC50 value is calculated by plotting the percentage of remaining protein against the PROTAC concentration.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating Aurora kinase-targeted compounds.
Caption: Targeted points in the cell cycle by Aurora kinases.
Caption: General workflow for evaluating Aurora kinase-targeted compounds.
References
Independent Verification of JB300's Cytotoxic Effects: A Comparative Guide
Disclaimer: The compound "JB300" is understood to be a hypothetical substance for the purpose of this guide. The following data for Doxorubicin and Cisplatin are compiled from publicly available research. This document serves as a template for the comparative analysis of a novel compound's cytotoxic effects against established chemotherapeutic agents.
This guide provides a comparative analysis of the cytotoxic effects of the hypothetical compound this compound against two widely used chemotherapy drugs, Doxorubicin and Cisplatin. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of novel anti-cancer compounds. The data presented for the comparator drugs is sourced from various in-vitro studies.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Doxorubicin and Cisplatin against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and the specific cytotoxicity assay used.[1][2]
| Compound | Target Cell Line | IC50 (µM) |
| This compound (Hypothetical) | HeLa | Data to be determined |
| MCF-7 | Data to be determined | |
| Doxorubicin | HeLa | ~0.1 - 2.9[1][3] |
| MCF-7 | ~0.1 - 2.5[1][3] | |
| Cisplatin | HeLa | ~2.9 - 81.7 (after 48-72h) |
| MCF-7 | ~9 - 20 (after 48-72h)[4][5] |
Experimental Protocols
A standardized methodology is crucial for the accurate comparison of cytotoxic effects. The following is a detailed protocol for the MTT assay, a common colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
HeLa or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin hydrochloride, Cisplatin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Doxorubicin, Cisplatin). A vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for an additional 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, 20 µL of MTT reagent is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in determining the cytotoxic effects of a compound using a cell-based assay.
Signaling Pathways of Cytotoxicity
The diagrams below illustrate the proposed cytotoxic mechanism of the hypothetical this compound and the established pathways for Doxorubicin and Cisplatin.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram presents a plausible mechanism for a novel cytotoxic agent, targeting key regulators of apoptosis.
Doxorubicin-Induced Apoptosis Pathway
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis.[6][7][8][9]
Cisplatin-Induced Apoptosis Pathway
Cisplatin's mechanism of action involves forming DNA adducts, which leads to the activation of cellular damage response pathways and ultimately apoptosis.[10][11][12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. What is the mechanism of Cisplatin? [synapse.patsnap.com]
A Comparative Guide: JB300-mediated Aurora A Degradation versus siRNA-mediated Silencing
In the landscape of cancer research and drug development, the precise targeting of key oncogenic proteins is paramount. Aurora A kinase, a critical regulator of cell division, is a well-established therapeutic target due to its frequent overexpression in various cancers. This guide provides a comparative analysis of two distinct strategies for downregulating Aurora A: the use of the PROTAC (PROteolysis TArgeting Chimera) degrader JB300, and the application of small interfering RNA (siRNA) for gene silencing. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their research.
Performance Comparison: this compound vs. siRNA
The following tables summarize the quantitative data on the efficacy of this compound and Aurora A siRNA in degrading/silencing Aurora A and their subsequent effects on cancer cells. It is important to note that the data presented is compiled from different studies and direct side-by-side comparisons under identical experimental conditions are limited.
Table 1: Efficacy of Aurora A Downregulation
| Parameter | This compound / JB301 (PROTAC) | Aurora A siRNA | Cell Line(s) | Citation |
| Mechanism | Induces proteasomal degradation of Aurora A protein | Induces cleavage and degradation of Aurora A mRNA | N/A | [1][2] |
| DC₅₀ (Degradation) | ~30 nM (this compound) | N/A | MV4-11 | [2] |
| DC₅₀ (Degradation) | ~10 nM (JB301/SK2187) | N/A | NGP | [3] |
| Dₘₐₓ (Degradation) | ~78% (this compound) | N/A | MV4-11 | |
| Dₘₐₓ (Degradation) | ~82% (JB301) | N/A | Leukemic cells | [4][5] |
| mRNA Reduction | Not the primary mechanism | ~75% - 83% | U251, U87, A549 | [6][7] |
| Protein Reduction | Potent, dose-dependent | ~80% | U251, U87 | [6] |
Table 2: Effects on Cell Viability and Proliferation
| Parameter | This compound / JB301 (PROTAC) | Aurora A siRNA | Cell Line(s) | Citation |
| IC₅₀ (Growth Inhibition) | 101.5 nM (JB301/SK2187) | N/A | NGP | [3] |
| Cell Viability Reduction | Dose-dependent cytotoxicity | Significant reduction over time | AML cells, A549, H1299, U251, U87 | [8] |
| Colony Formation | N/A | Significantly reduced | H1299 | [8] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest
| Parameter | This compound / JB301 (PROTAC) | Aurora A siRNA | Cell Line(s) | Citation |
| Apoptosis Induction | Induces apoptosis | Increases apoptosis significantly | Cancer cell lines | [9][10] |
| % Apoptotic Cells | N/A | ~15% (3-fold increase) | U251 | [6] |
| % Apoptotic Cells | N/A | 18.04% (vs. 4.14% control) | H1299 | [8] |
| % Apoptotic Cells | N/A | 8.27% (vs. 0.98% control) | A549 | [8] |
| Cell Cycle Arrest | S-phase arrest (observed with other Aurora A PROTACs) | G2/M phase arrest | Glioma cells, HeLa, H1299 | [6][9][11] |
| % Cells in G2/M | N/A | 25.28% (vs. 7.40% control) | H1299 | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora A signaling pathway and a general workflow for comparing this compound and siRNA.
References
- 1. PXD033239 - Novel, highly potent PROTACs targeting AURORA-A kinase - OmicsDI [omicsdi.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repeated Aurora-A siRNA Transfection Results in Effective Apoptosis of A549 Cells Compared to Single Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Chemical Waste in Laboratory Settings
Disclaimer: The following guidelines provide a general framework for the proper disposal of chemical waste. "JB300" is a product identifier that may correspond to different chemical formulations. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact "this compound" product in use to ensure safe handling and disposal. The information presented here is for illustrative purposes and should be adapted to the specific hazards and regulatory requirements outlined in the product's SDS.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and environmental responsibility in the laboratory. By providing clear, actionable information, we aim to be your trusted partner in laboratory safety and chemical handling.
Section 1: Immediate Safety and Hazard Identification
Before initiating any disposal procedure, the first and most critical step is to identify the specific hazards associated with the chemical waste. This information is readily available in the product's Safety Data Sheet (SDS). Different products labeled "this compound" or similar may have vastly different properties.
Key Hazard Classes Encountered in Similar Products:
| Hazard Classification | Potential Effects | Representative Examples from Similar Products |
| Physical Hazards | Extremely flammable aerosol; Pressurized container: May burst if heated.[1] | ADHESIVE HS 300[1] |
| Health Hazards | Causes skin irritation; Causes serious eye irritation; May cause an allergic skin reaction; May cause drowsiness or dizziness.[1][2][3] | ADHESIVE HS 300, Steel Reinforced Epoxy Resin, B300[1][2][3] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1] | ADHESIVE HS 300[1] |
Section 2: Detailed Experimental Protocol for Waste Disposal
The following protocol outlines a general, step-by-step procedure for the safe disposal of chemical waste. Always adapt this protocol based on the specific guidance in your product's SDS.
2.1. Personal Protective Equipment (PPE) Assessment:
-
Objective: To ensure the handler is protected from potential chemical exposure.
-
Procedure:
-
Consult Section 8 of the SDS for the required PPE.
-
At a minimum, wear standard laboratory attire: a flame-resistant lab coat, long pants, and closed-toe shoes.
-
Wear chemical-resistant gloves (e.g., Nitrile gloves, ensuring the breakthrough time is sufficient for the task).[1]
-
Wear safety glasses or goggles to protect against splashes.[2][3]
-
If the SDS indicates a risk of inhalation, use a respirator or conduct the procedure in a well-ventilated area or a chemical fume hood.[1][4]
-
2.2. Waste Segregation and Containment:
-
Objective: To prevent dangerous reactions by mixing incompatible waste streams and to ensure proper containment.
-
Procedure:
-
Identify the appropriate waste container. This will be specified in Section 13 of the SDS and by your institution's hazardous waste management program.
-
Ensure the waste container is made of a material compatible with the chemical waste.
-
Do not mix different chemical wastes unless explicitly permitted by your safety officer and the relevant SDSs.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Flammable," "Corrosive").
-
Keep the waste container securely closed except when adding waste.
-
2.3. Waste Transfer and Storage:
-
Objective: To safely transfer the waste to a designated storage area pending final disposal.
-
Procedure:
-
Carefully pour or transfer the waste into the labeled hazardous waste container, avoiding splashes and spills.
-
If a spill occurs, follow the procedures outlined in Section 6 of the SDS. This may involve absorbing the spill with an inert material and placing it in the hazardous waste container.[1]
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from heat, sparks, open flames, and other ignition sources.[1]
-
Follow your institution's guidelines for the maximum allowable accumulation time.
-
2.4. Final Disposal:
-
Objective: To ensure the waste is disposed of in an environmentally sound and legally compliant manner.
-
Procedure:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the SDS, to the disposal personnel.
-
Never dispose of hazardous chemical waste down the drain or in the regular trash.[1]
-
Section 3: Visualizing the Disposal Workflow and Decision-Making Process
To further clarify the proper procedures, the following diagrams illustrate the general workflow for chemical waste disposal and the critical decision-making points based on hazard identification.
Caption: General workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision-making process for chemical waste disposal based on hazard identification from the SDS.
References
Searching for "JB300" yields multiple products, none of which are identified as a hazardous chemical requiring specific personal protective equipment (PPE) for handling.
Initial investigations to provide essential safety and logistical information for handling a substance labeled "JB300" have revealed that this designation is used for a variety of commercial products, none of which are a chemical compound with readily available safety data sheets or specific handling protocols typically required for laboratory research and drug development professionals.
The search results for "this compound" include:
-
A PROTAC Degrader: Identified as a highly selective Aurora A degrader for tumor research.[1] While used in a research context, specific, detailed PPE protocols beyond standard laboratory practice for similar compounds are not provided.
-
A Dive Watch: The Jacques Bianchi this compound is a model of dive watch.[3][4][5][6][7]
-
A Radiation Monitor: The 1RMS-JB300 is a containment radiation monitor at the River Bend Station.[8]
-
An Electrical Junction Box: Honeywell produces a this compound Junction Box.[9]
-
Fire Safety Equipment: The designation this compound is also associated with a junction box in fire safety systems.[10][11][12]
-
Battery Changing Equipment: A model of a battery changing junior truck is also named this compound.[13]
Due to the ambiguous nature of "this compound" and the absence of a specific, hazardous chemical substance with this identifier in the public domain, it is not possible to provide the requested detailed guidance on personal protective equipment, operational plans, and disposal procedures. Providing generic safety information without knowledge of the specific hazards of a substance would be irresponsible and could lead to unsafe practices.
For researchers, scientists, and drug development professionals, it is crucial to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier of any chemical substance. The SDS will provide the necessary detailed information on hazards, handling, storage, disposal, and the specific personal protective equipment required.
References
- 1. PROTACs | DC Chemicals [dcchemicals.com]
- 2. This compound-D Powerful Electric Mixer, 50-1500 RPM, Shanghai Huxi Industrial CompanyLimited - STEMart [ste-mart.com]
- 3. watchesofespionage.com [watchesofespionage.com]
- 4. fratellowatches.com [fratellowatches.com]
- 5. wornandwound.com [wornandwound.com]
- 6. monochrome-watches.com [monochrome-watches.com]
- 7. wornandwound.com [wornandwound.com]
- 8. nrc.gov [nrc.gov]
- 9. buildings.honeywell.com [buildings.honeywell.com]
- 10. troylfs.com [troylfs.com]
- 11. scribd.com [scribd.com]
- 12. nauticom.pl [nauticom.pl]
- 13. jbfabrications.co.uk [jbfabrications.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
